2,4,5-Trifluoromandelic acid
Description
BenchChem offers high-quality 2,4,5-Trifluoromandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluoromandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSNZRPLTBOIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Structure and Stereochemistry of 2,4,5-Trifluoromandelic Acid
[1][2]
Executive Summary
2,4,5-Trifluoromandelic acid (TFMA) is a critical fluorinated chiral building block, primarily utilized as the direct precursor to 2,4,5-trifluorophenylacetic acid , the key pharmacophore in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin (Januvia) .[1][2][3] While often reduced to an achiral intermediate in industrial applications, the stereochemistry of TFMA presents unique opportunities in asymmetric synthesis and chiral resolution due to the electronic influence of the trifluoro-substitution pattern.[1][2]
This guide details the molecular architecture, stereochemical assignment, synthesis/resolution protocols, and analytical characterization of TFMA, designed for researchers in medicinal chemistry and process development.[1][2]
Molecular Architecture & Electronic Properties[1][2]
The reactivity and physical properties of TFMA are governed by the specific arrangement of fluorine atoms on the benzene ring.[1][2] The 2,4,5-substitution pattern creates a highly electron-deficient aromatic system, significantly affecting the acidity and lipophilicity of the molecule compared to non-fluorinated mandelic acid.[1][2]
Structural Parameters
-
IUPAC Name: 2-Hydroxy-2-(2,4,5-trifluorophenyl)acetic acid[1][2]
-
Chiral Center: Cα (Alpha-carbon)[2]
-
Acidity (pKa): ~3.1 (Predicted).[2] The electron-withdrawing fluorine atoms (inductive effect, -I) stabilize the carboxylate anion more effectively than in unsubstituted mandelic acid (pKa 3.4).[1][2]
Fluorine Electronic Effects[1][2]
-
Ortho-Effect (F at C2): Creates steric bulk and electrostatic repulsion near the chiral center, influencing the conformation of the hydroxyl group.[1][2]
-
Para-Effect (F at C4): Enhances the acidity of the phenolic ring system (if it were a phenol), but here it primarily pulls electron density from the ring, making the benzylic C-H bond more acidic and susceptible to oxidation.[1][2]
-
Lipophilicity: The trifluoro-motif increases the logP value, enhancing membrane permeability for derivatives—a key reason for its inclusion in the Sitagliptin scaffold.[1][2]
Stereochemistry: Configuration & Analysis[1][2][4][5][6]
TFMA possesses a single stereogenic center at the
CIP Priority Assignment
The ligands attached to the chiral center (
-
-OH (Hydroxy): Oxygen (Atomic No.[2] 8) → Priority 1
-
-COOH (Carboxyl): Carbon bonded to (O, O, O) (virtual atoms) → Priority 2 [1][2]
-
-Ar (2,4,5-Trifluorophenyl): Carbon bonded to (C, C, H) (aromatic ring) → Priority 3 [1][2]
-
-H (Hydrogen): Hydrogen (Atomic No.[2] 1) → Priority 4
Configuration Determination:
-
R-Isomer: Clockwise arrangement (1 → 2 → 3) with H in the back.[2]
-
S-Isomer: Counter-clockwise arrangement (1 → 2 → 3) with H in the back.[2]
Stereochemical Visualization
The following diagram illustrates the spatial arrangement and priority assignment for the (R)-enantiomer .
Caption: CIP priority assignment for the chiral center. For the (R)-isomer, the path from 1 to 2 to 3 is clockwise when H is oriented away from the viewer.[1][2]
Synthesis & Resolution Protocols
While the industrial route to Sitagliptin often reduces TFMA to the achiral phenylacetic acid immediately, obtaining enantiopure TFMA is valuable for analytical standards or chiral auxiliary applications.[1][2]
Synthesis: Friedel-Crafts Hydroxyalkylation
Reaction: 1,2,4-Trifluorobenzene + Glyoxylic Acid
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The 2,4,5-substitution pattern directs the incoming electrophile to the C5 position (para to F2, ortho to F4), which is the most activated/least sterically hindered site available.[1][2]
Protocol: Enzymatic Kinetic Resolution
This protocol utilizes a lipase-catalyzed esterification to separate enantiomers.[2]
Reagents:
-
Lipase from Pseudomonas stutzeri (Lipase TL) or Candida antarctica Lipase B (CAL-B)[2]
-
Vinyl acetate (Acyl donor)[2]
Workflow:
-
Esterification: Convert TFMA to its methyl ester using MeOH/H₂SO₄ (Reflux, 4h).
-
Enzymatic Hydrolysis/Transesterification:
-
Dissolve racemic ester (10 mmol) in MTBE (50 mL).
-
Add Vinyl Acetate (30 mmol) and Lipase (500 mg).[2]
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Mechanism:[1][2][5][6][7][8] The lipase selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer as the free alcohol (or hydrolyzes the ester selectively, depending on the specific lipase preference).[1][2]
-
-
Separation: Filter the enzyme. Separate the acetylated ester from the unreacted alcohol via Column Chromatography (Hexane/EtOAc).[1][2]
-
Hydrolysis: Hydrolyze the separated fractions (LiOH, THF/H₂O) to yield enantiopure (R)- and (S)-TFMA.
Reduction to Sitagliptin Intermediate
For applications requiring the achiral 2,4,5-trifluorophenylacetic acid :
Protocol:
-
Charge: 10.0 g TFMA, 23.9 g H₃PO₃ (6 eq), catalytic NaI, and Methanesulfonic acid (MSA).
-
Reaction: Heat to 100°C for 24 hours.
-
Workup: Cool, extract with MTBE/Water. Recrystallize from Toluene.
-
Yield: ~70% molar yield of high-purity achiral acid.[2]
Analytical Characterization
Validating the structure and stereochemical purity requires specific analytical conditions.
NMR Spectroscopy[1][2][4][12]
-
¹⁹F NMR (376 MHz, CDCl₃): Distinct signals for the three fluorine atoms.[1][2]
-
¹H NMR (400 MHz, DMSO-d₆):
Chiral HPLC Method
To determine Enantiomeric Excess (ee):
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[2]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm (or 254 nm).[2]
-
Separation Factor (
): Typically > 1.2 due to the interaction of the hydroxyl/carboxyl groups with the stationary phase.[1][2]
References
-
Sitagliptin Synthesis: Process for the preparation of 2,4,5-trifluorophenylacetic acid.[1][2][3][5][4] US Patent 8,835,679 B2. (2014).[2] Link
-
Enzymatic Resolution: Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives. PMC.[2][8] (2021).[2][9][8][10] Link
-
Physical Properties: 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0.[1][2][3][5][11] ChemicalBook.[2][3][8] Link
-
Stereochemical Assignment: Determination of Absolute Configuration by NMR. Frontiers in Chemistry.[2] (2019). Link
Sources
- 1. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 8. 2,4,5-Trifluorobenzoic acid(446-17-3) 1H NMR spectrum [chemicalbook.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 11. chembk.com [chembk.com]
A Comprehensive Technical Guide to the Solubility Profile of 2,4,5-Trifluoromandelic Acid in Organic Solvents
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Understanding the Physicochemical Properties of 2,4,5-Trifluoromandelic Acid Analogs
To infer the solubility behavior of 2,4,5-Trifluoromandelic acid, we can examine the properties of its close analog, 2,4,5-Trifluorophenylacetic acid. This white to off-white crystalline solid has a melting point in the range of 121-125 °C.[2] The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's polarity and its ability to engage in intermolecular interactions.
Qualitative Solubility Profile
Based on available data for 2,4,5-Trifluorophenylacetic acid, a general qualitative solubility profile can be constructed. This information is crucial for initial solvent screening and process development.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slight to Soluble | The polar nature of the solvent can interact with the polar functional groups of the acid. |
| Polar Protic | Methanol, Ethanol | Slight to Soluble | The hydroxyl group of the alcohols can form hydrogen bonds with the carboxylic acid and hydroxyl groups of the mandelic acid derivative. |
| Chlorinated | Chloroform | Slightly Soluble | The moderate polarity of chloroform allows for some interaction with the solute. |
| Non-polar | Hexane, Heptane | Insoluble | The significant difference in polarity between the fluorinated acid and non-polar solvents limits miscibility. |
| Aqueous | Water | Insoluble to Very Slightly Soluble | The hydrophobic nature of the trifluorophenyl ring counteracts the hydrophilic character of the carboxylic acid and hydroxyl groups, leading to low water solubility.[3] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4]
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,4,5-Trifluoromandelic acid to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a constant temperature orbital shaker bath, typically maintained at 25 °C and/or 37 °C to simulate physiological conditions.
-
Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of 2,4,5-Trifluoromandelic acid in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve should be prepared using known concentrations of the analyte.
-
-
Calculation of Solubility:
-
Calculate the solubility of 2,4,5-Trifluoromandelic acid in the chosen solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Visualizing the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of 2,4,5-Trifluoromandelic acid is governed by a delicate balance of intermolecular forces between the solute and the solvent molecules.
-
"Like Dissolves Like": This fundamental principle suggests that solutes will have higher solubility in solvents with similar polarity. The presence of both a polar carboxylic acid and hydroxyl group, and a less polar trifluorophenyl ring gives 2,4,5-Trifluoromandelic acid a dual character.
-
Hydrogen Bonding: The carboxylic acid and hydroxyl moieties of 2,4,5-Trifluoromandelic acid can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding, such as alcohols, will exhibit enhanced solubility.
-
Dipole-Dipole Interactions: The polar C-F bonds and the carbonyl group contribute to the molecule's overall dipole moment, allowing for favorable interactions with polar solvents.
-
Van der Waals Forces: These non-specific interactions are present in all systems and contribute to the overall solvation process.
Visualizing the Intermolecular Interactions
Caption: Relationship between solute properties and solvent characteristics.
Conclusion and Future Outlook
This technical guide provides a foundational understanding of the solubility profile of 2,4,5-Trifluoromandelic acid. While quantitative data remains to be extensively published, the qualitative insights and the detailed experimental protocol presented herein empower researchers to systematically investigate and determine the precise solubility in their specific solvent systems. A thorough characterization of the solubility of this important building block will undoubtedly facilitate more efficient and robust processes in the development of novel pharmaceuticals. Future work should focus on generating a comprehensive quantitative solubility database for 2,4,5-Trifluoromandelic acid in a wide array of pharmaceutically relevant solvents at various temperatures.
References
- WO 2019/007578 A1. (2019). PREPARATION OF THE INTERMEDIATE 2,4,5-TRIFLUOROPHENYLACETIC ACID. Google Patents.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
New Jersey Department of Health. (2001). 2,4,5-(TRICHLOROPHENOXY) ACETIC ACID HAZARD SUMMARY. Retrieved from [Link]
-
LookChem. (n.d.). 2,4,5-Trifluorophenylacetic Acid: Properties, Applications & Quality Specifications. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models | Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
PubChem. (n.d.). 2,4,5-Trifluorophenylacetic acid. Retrieved from [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
ResearchGate. (2017). What is the liquid that 4-Trifluoromethylsalicylic acid (CAS: 328-90-5) is indissoluble in?. Retrieved from [Link]
Sources
Safety Data Sheet (SDS) and toxicity risks for 2,4,5-Trifluoromandelic acid
This technical guide provides a comprehensive safety and risk profile for 2,4,5-Trifluoromandelic acid , a critical fluorinated building block in pharmaceutical synthesis.[1]
Executive Summary
2,4,5-Trifluoromandelic acid (CAS 375369-29-2) is a specialized fluorinated alpha-hydroxy acid used primarily as a key intermediate in the synthesis of Sitagliptin (Januvia), a DPP-4 inhibitor for Type 2 diabetes.[1] Its safety profile is dominated by its acidic nature and the metabolic stability of the trifluorophenyl ring. While acute toxicity data is often extrapolated from its downstream derivative (2,4,5-trifluorophenylacetic acid), its handling requires strict adherence to protocols for corrosive/irritant organic acids with the added precaution of potential fluoride ion liberation under extreme thermal decomposition.[1]
Chemical Identity & Physicochemical Properties
Understanding the physical state and solubility is the first line of defense in exposure prevention.
| Property | Specification | Relevance to Safety |
| Chemical Name | 2-Hydroxy-2-(2,4,5-trifluorophenyl)acetic acid | Official IUPAC designation.[1][2] |
| CAS Number | 375369-29-2 | Unique identifier for inventory/emergency checks. |
| Molecular Formula | C₈H₅F₃O₃ | Fluorinated aromatic structure. |
| Molecular Weight | 222.12 g/mol | Heavy organic molecule; dust settles quickly. |
| Appearance | White to Off-white Crystalline Solid | Dust inhalation is the primary airborne risk. |
| Acidity (pKa) | ~3.2 (Predicted) | Stronger acid than mandelic acid (pKa 3.4) due to F-substitution. |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate | Readily absorbed through skin if dissolved in organic solvents.[1] |
Hazard Identification (GHS Classification)
Based on verified vendor data (Fluorochem, BLD Pharm) and structural analogs.[1]
GHS Label Elements
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanism of Action |
| H315 | Causes skin irritation.[3] | Acidic proton donation disrupts keratin/lipid barrier. |
| H319 | Causes serious eye irritation.[1][3] | Low pH causes immediate protein denaturation in corneal tissue. |
| H335 | May cause respiratory irritation.[1][3][4] | Inhalation of dust irritates mucous membranes (upper respiratory tract). |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do.[1][3][5] Continue rinsing.[1][3][4][5]
Toxicological Profile & Risk Assessment
Acute Toxicity Mechanisms
While specific LD50 data for this isomer is proprietary, risk is assessed via Read-Across from Mandelic Acid and 2,4,5-Trifluorophenylacetic acid.[1]
-
Oral Toxicity: Predicted to be Harmful (Category 4) . Ingestion may cause gastrointestinal burns, nausea, and metabolic acidosis.[1]
-
Dermal Toxicity: Moderate risk. The lipophilicity introduced by the three fluorine atoms enhances skin permeation compared to non-fluorinated mandelic acid.
-
Inhalation: High risk in powder form. The trifluoro-substitution increases the compound's stability, meaning inhaled dust may persist longer in lung tissue before clearance.[1]
Thermal Decomposition & HF Risk
CRITICAL WARNING: Unlike non-fluorinated acids, 2,4,5-Trifluoromandelic acid poses a unique thermal risk.[1]
-
Decomposition Product: Upon combustion or heating >250°C, the carbon-fluorine bonds may rupture, releasing Hydrogen Fluoride (HF) gas.[1]
-
Mechanism: Oxidative degradation of the aromatic ring releases F- ions, which combine with atmospheric moisture to form HF.
-
Action: Firefighters must use full chemically resistant gear and SCBA. Standard water spray may create hydrofluoric acid runoff.[1]
Safe Handling & Engineering Controls
Engineering Control Workflow
The following diagram illustrates the decision logic for handling this compound based on the physical state (Solid vs. Solution).
Caption: Decision matrix for engineering controls based on quantity and physical state. Note the escalation to Glove Box for large-scale powder handling.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Nitrile (0.11 mm) is sufficient for solid handling. For solutions in DMSO/Methanol, Butyl Rubber is required due to the solvent's permeation properties carrying the fluorinated acid through nitrile.
-
Respiratory: If handling open powder outside a hood (not recommended), a P100 particulate respirator is mandatory.[1]
-
Eye Protection: Chemical safety goggles. Face shield required during reactor loading.[1]
Synthesis & Applications Context
Understanding the chemical role of this compound aids in assessing process risks. It is a direct precursor to 2,4,5-Trifluorophenylacetic acid , the "Sitagliptin Fragment".[1]
Reaction Pathway & Risk Points
The conversion involves the removal of the alpha-hydroxy group, often requiring strong reducing agents (e.g., HI/Red Phosphorus or catalytic hydrogenation).[1]
Caption: Synthetic utility of 2,4,5-Trifluoromandelic acid. The "Reduction Step" is the primary chemical transformation utilizing this SDS subject.
Emergency Response Protocols
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[4] Do not use neutralizing eye drops.
-
Skin Contact: Wash with soap and water.[6] If redness persists, consider potential fluoride ion involvement (rare for stable aryl fluorides, but possible if decomposed).[1] Calcium Gluconate gel should be available in the lab as a precaution for all fluorinated compound work.
-
Ingestion: Do NOT induce vomiting. Drink 2-4 cupfuls of milk or water to dilute acidity.
Spill Cleanup
-
Isolate: Evacuate non-essential personnel.
-
PPE: Don full PPE (Goggles, Lab coat, Nitrile gloves).[1]
-
Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash. Wait for bubbling (CO₂ release) to cease.
-
Collect: Sweep up the white slurry/paste into a hazardous waste container labeled "Organic Acid Waste + Fluorides".
References
-
Pharmaffiliates. (n.d.). 2,4,5-Trifluoromandelic Acid - CAS 375369-29-2 Product Data. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 2,4,5-Trifluorophenylacetic acid (Downstream Derivative Safety Profile). Retrieved from [Link]
- Google Patents. (2019). WO2019007578A1: Efficient process for the preparation of Sitagliptin.
Sources
- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. unitedindustrial.co.uk [unitedindustrial.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. harger.com [harger.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
The Strategic Incorporation of Fluorine in Mandelic Acid Analogs: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Understated Power of a Single Atom
In the landscape of medicinal chemistry and materials science, the mandelic acid scaffold stands as a "privileged" structure—a versatile and chiral building block ripe for modification.[1] Its inherent biological activity and synthetic accessibility have made it a cornerstone in the development of pharmaceuticals ranging from antibiotics to anticancer agents.[2] This guide delves into a specific and highly impactful modification of this scaffold: the incorporation of fluorine. The strategic placement of fluorine atoms on the mandelic acid framework can dramatically alter its physicochemical and biological properties, offering a powerful tool for molecular design and optimization.[3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of fluorinated mandelic acid analogs. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to leverage the unique attributes of fluorine in your own research and development endeavors.
The Rationale for Fluorination: Enhancing the Mandelic Acid Scaffold
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3] The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart a range of beneficial effects. When applied to the mandelic acid scaffold, these effects can be strategically harnessed to:
-
Modulate Acidity and pKa: The strong electron-withdrawing nature of fluorine can significantly increase the acidity of the carboxylic acid moiety in mandelic acid. This can influence the compound's ionization state at physiological pH, impacting its solubility, membrane permeability, and interaction with biological targets.
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the compound's in vivo half-life.[4]
-
Tune Lipophilicity: Fluorine can have a complex effect on lipophilicity. While a single fluorine atom may have a minimal effect, the introduction of multiple fluorine atoms or a trifluoromethyl group can significantly increase lipophilicity, which can enhance membrane permeability and cellular uptake.[4]
-
Induce Favorable Conformational Changes: The stereoelectronic effects of the C-F bond can influence the conformational preferences of the molecule. This can lead to a more favorable orientation for binding to a target receptor or enzyme active site.[3]
-
Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. These interactions can contribute to enhanced binding affinity and potency.
The following diagram illustrates the key properties of fluorine that are leveraged in the design of fluorinated mandelic acid analogs.
Caption: Key Properties of Fluorine Utilized in Drug Design.
Synthesis of Fluorinated Mandelic Acid Analogs
The synthesis of fluorinated mandelic acid analogs can be approached through two primary strategies: chemical synthesis and biocatalysis. The choice of method often depends on the desired substitution pattern, enantiomeric purity, and scalability.
Chemical Synthesis
Traditional chemical synthesis offers a versatile toolbox for introducing fluorine onto the mandelic acid scaffold. Common starting materials include fluorinated benzaldehydes or acetophenones.
A prevalent method for synthesizing mandelic acids is the cyanohydrin route, starting from the corresponding benzaldehyde.[5] This can be adapted for fluorinated analogs.
Workflow: Cyanohydrin Route to Fluorinated Mandelic Acids
Caption: Cyanohydrin synthesis workflow for fluorinated mandelic acids.
Experimental Protocol: Synthesis of 4-Fluoromandelic Acid via the Cyanohydrin Route
This protocol is a representative example based on established methods for mandelic acid synthesis.[6]
-
Formation of the Bisulfite Adduct:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 4-fluorobenzaldehyde in 50 mL of ethanol.
-
Slowly add a saturated solution of sodium bisulfite (NaHSO₃) in water with vigorous stirring until a thick white precipitate forms.
-
Continue stirring for 30 minutes at room temperature.
-
Filter the precipitate and wash with cold ethanol.
-
-
Formation of 4-Fluoromandelonitrile:
-
Suspend the bisulfite adduct in 50 mL of water.
-
In a separate beaker, dissolve an equimolar amount of potassium cyanide (KCN) in a minimal amount of water. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Slowly add the KCN solution to the bisulfite adduct suspension with stirring. The precipitate should dissolve.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 4-fluoromandelonitrile.
-
-
Hydrolysis to 4-Fluoromandelic Acid:
-
Add the crude 4-fluoromandelonitrile to 50 mL of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, the product may precipitate. If not, extract the acidic solution with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 4-fluoromandelic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 4-fluoromandelic acid.
-
For applications in drug discovery, obtaining enantiomerically pure fluorinated mandelic acids is often crucial.[7] Asymmetric synthesis methods employ chiral catalysts or auxiliaries to selectively produce one enantiomer.
One approach involves the asymmetric reduction of a fluorinated α-keto ester precursor. Chiral catalysts, such as those based on transition metals with chiral ligands, can stereoselectively deliver a hydride to the ketone, establishing the chiral center.
Another strategy is the use of chiral resolving agents. For instance, racemic 4-chloromandelic acid has been resolved using (R)-1-naphthalene ethylamine to selectively crystallize the salt of the (R)-enantiomer.[8] This method can be adapted for fluorinated analogs.
Biocatalysis
Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing chiral fluorinated mandelic acids.[9] Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity.
Nitrilases are enzymes that can directly hydrolyze nitriles to carboxylic acids. By using a nitrilase with high enantioselectivity, it is possible to convert a racemic fluorinated mandelonitrile to a single enantiomer of the corresponding mandelic acid, or to perform a kinetic resolution.
Dehydrogenases can be used for the asymmetric reduction of fluorinated α-keto acids or esters to the corresponding α-hydroxy acids. By selecting an appropriate dehydrogenase and cofactor regeneration system, high yields and enantiomeric excesses can be achieved.
Multi-enzyme cascade reactions can be designed to produce chiral fluorinated mandelic acids from simple starting materials. For example, a cascade involving a hydroxynitrile lyase and a nitrilase can convert a fluorinated benzaldehyde and a cyanide source directly into an enantiopure fluorinated mandelic acid.[10]
Workflow: Biocatalytic Cascade for (S)-Fluoromandelic Acid
Caption: A two-enzyme cascade for the asymmetric synthesis of (S)-fluoromandelic acid.
Physicochemical Properties of Fluorinated Mandelic Acid Analogs
The introduction of fluorine can significantly alter the physicochemical properties of mandelic acid. Understanding these changes is crucial for predicting the behavior of these analogs in biological systems.
| Property | Effect of Fluorination | Rationale |
| pKa | Decreases (increased acidity) | The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion. |
| Lipophilicity (logP) | Generally increases, but can be position-dependent | Fluorine is more lipophilic than hydrogen. The overall effect depends on the number and position of fluorine atoms. |
| Metabolic Stability | Increases | The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[4] |
| Conformation | Can be significantly altered | The stereoelectronic effects of the C-F bond can influence torsional angles and overall molecular shape.[3] |
| Hydrogen Bonding | The C-F bond can act as a weak hydrogen bond acceptor. | This can lead to additional interactions with biological targets. |
Applications in Drug Discovery and Beyond
The unique properties of fluorinated mandelic acid analogs have led to their exploration in various fields, most notably in drug discovery and agrochemicals.
Drug Discovery
The mandelic acid scaffold is a key component in a wide range of therapeutic agents.[1] The addition of fluorine can enhance the efficacy and pharmacokinetic profiles of these drugs.
-
Antithrombotic Agents: Mandelic acid derivatives have been investigated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. The introduction of electron-withdrawing groups like fluorine on the aromatic ring can improve binding to the S4 pocket of the enzyme.[1]
-
Antifungal Agents: Novel mandelic acid derivatives containing fluorine have been synthesized and shown to possess significant fungicidal activity.
-
Anticancer Agents: The incorporation of fluorine into nucleoside analogs has been shown to increase their antiviral and anticancer activity.[11] While not direct mandelic acid analogs, this highlights the potential of fluorine in modulating the activity of bioactive molecules.
-
Neurodegenerative Diseases: Fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[12][13] This suggests that fluorinated aromatic compounds could be a promising avenue for developing therapeutics for neurodegenerative disorders.
Agrochemicals
Mandelic acid derivatives are also important in the development of new pesticides. The introduction of fluorine can enhance the potency and environmental stability of these compounds. For example, mandipropamid is a commercial fungicide that contains a mandelic acid amide moiety.
Materials Science
Chiral coordination polymers constructed from mandelic acid and its derivatives, including 3,5-difluoromandelic acid, have shown promise in enantioselective recognition and sensing. The fluorine atoms can influence the crystal packing and hydrogen bonding networks within these materials.
Spectroscopic Characterization
The characterization of fluorinated mandelic acid analogs relies on standard spectroscopic techniques. The presence of fluorine introduces unique spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The signals of protons on the aromatic ring will be split by neighboring fluorine atoms (H-F coupling). The coupling constants can help determine the position of the fluorine substituent.
-
¹³C NMR: The carbon atoms bonded to fluorine will show a large one-bond C-F coupling constant. Carbons further away will exhibit smaller two- and three-bond couplings.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine signal provides information about its electronic environment.
-
-
Infrared (IR) Spectroscopy: The C-F bond stretching vibration typically appears in the region of 1000-1400 cm⁻¹.
-
Mass Spectrometry (MS): The presence of fluorine can be readily identified by the characteristic isotopic pattern of the molecular ion.
Conclusion and Future Outlook
Fluorinated mandelic acid analogs represent a powerful class of molecules with significant potential in drug discovery, agrochemicals, and materials science. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and biological properties, leading to compounds with enhanced potency, selectivity, and metabolic stability. As our understanding of the intricate interplay between fluorine and biological systems deepens, and as new synthetic methodologies for selective fluorination emerge, we can expect to see a growing number of innovative applications for these versatile building blocks. The continued exploration of both chemical and biocatalytic routes to enantiomerically pure fluorinated mandelic acids will undoubtedly pave the way for the development of next-generation therapeutics and advanced materials.
References
- [No Author]. (2026). Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis. RSC Advances.
-
Acosta, B. A. (n.d.). Synthesis of Mandelic Acid. Scribd. [Link]
-
[No Author]. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. NIH. [Link]
-
[No Author]. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]
-
[No Author]. (n.d.). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. NIH. [Link]
-
[No Author]. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
-
[No Author]. (n.d.). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. [Link]
-
[No Author]. (n.d.). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. MDPI. [Link]
-
[No Author]. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. NIH. [Link]
- [No Author]. (2026).
-
[No Author]. (n.d.). New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde. ResearchGate. [Link]
- [No Author]. (n.d.). Preparing method of (R)-(-)-4-chloromandelic acid.
-
[No Author]. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]
-
[No Author]. (2024). (PDF) Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. ResearchGate. [Link]
-
[No Author]. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. NIH. [Link]
-
[No Author]. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. [Link]
-
[No Author]. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. MDPI. [Link]
-
[No Author]. (n.d.). mandelamide. Organic Syntheses Procedure. [Link]
-
[No Author]. (n.d.). Synthesis and fungicidal activity of new fluorine-containing mandelic acid amide compounds. [Link]
-
[No Author]. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]
-
[No Author]. (n.d.). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. NIH. [Link]
-
[No Author]. (2025). Correlative Analysis Among experimental and Theoretical Structural, Thermochemical, and Molecular Spectroscopic Parameters of Crystals of Mandelic Acid. Preprints.org. [Link]
-
[No Author]. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
-
[No Author]. (2023). Asymmetric C1 Extension of Aldehydes through Biocatalytic Cascades for Stereodivergent Synthesis of Mandelic Acids. PubMed. [Link]
-
[No Author]. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
[No Author]. (n.d.). Functionalized Amino Acids. CORE. [Link]
-
[No Author]. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Radboud Repository. [Link]
-
[No Author]. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
-
[No Author]. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PlumX. [Link]
-
[No Author]. (n.d.). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science (RSC Publishing). [Link]
-
[No Author]. (n.d.). Colorimetric enantiodiscrimination of mandelic acid by indicator displacement assay. [Link]
-
[No Author]. (2021). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. [Link]
Sources
- 1. Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis - Symb ChemTech [symbchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. preprints.org [preprints.org]
- 8. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 9. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric C1 Extension of Aldehydes through Biocatalytic Cascades for Stereodivergent Synthesis of Mandelic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Resolution Enantiomeric Analysis Using 2,4,5-Trifluoromandelic Acid (TFMA)
Executive Summary: The Fluorine Advantage
In the landscape of chiral analysis, 2,4,5-Trifluoromandelic acid (TFMA) represents a potent evolution of the classical mandelic acid scaffold.[1] While traditional Chiral Solvating Agents (CSAs) like Mosher’s acid or unsubstituted mandelic acid rely heavily on 1H NMR—often plagued by signal overlap in complex molecules—TFMA leverages the 19F NMR silent background.[2]
The strategic placement of fluorine atoms at the 2, 4, and 5 positions of the aromatic ring provides three distinct, highly sensitive NMR probes. These atoms are electronically coupled to the chiral center, making them exceptionally responsive to the diastereomeric environment created upon complexation with a chiral analyte.[1] This guide details the methodology for utilizing TFMA to determine Enantiomeric Excess (ee) in chiral amines, alcohols, and sulfoxides.[1]
Mechanistic Principles
The Diastereomeric Complex
TFMA functions by forming a transient, fast-exchanging diastereomeric complex with the target analyte in solution.[1][2] The mechanism of interaction depends on the functional group of the analyte:[1]
-
Chiral Amines: Formation of a contact ion pair .[2] The carboxylic acid of TFMA protonates the amine, creating an ammonium-carboxylate salt.[1][2] The chiral discrimination arises from steric locking between the TFMA phenyl ring and the substituents of the amine.[1]
-
Chiral Alcohols/Sulfoxides: Formation of hydrogen-bonded assemblies .[2] The
-hydroxyl group and the carboxylic moiety of TFMA act as both donors and acceptors, creating a rigid "two-point" binding motif.
The Fluorine Reporter Effect
Unlike single-fluorine CSAs (e.g., Pirkle’s alcohol), TFMA offers a "multiplexed" readout.[1]
-
Ortho-F (C2): Sensitive to steric bulk near the binding site.[2]
-
Para-F (C4): Sensitive to electronic perturbations and
-stacking.[2] -
Meta-F (C5): Often serves as an internal reference or secondary probe.[2]
The chemical shift non-equivalence (
Experimental Protocol
Materials and Reagents
-
CSA: (S)-(+)-2,4,5-Trifluoromandelic acid (or the (R)-enantiomer, depending on availability/target). Note: Ensure optical purity >99% ee.
-
Solvent: CDCl3 (Chloroform-d) is the standard baseline.[2] C6D6 (Benzene-d6) is recommended if
- stacking interactions need enhancement.[2] -
Analyte: ~5-10 mg of the chiral amine or alcohol.[2]
Preparation Workflow
The following protocol utilizes a titration method to identify the optimal CSA:Analyte ratio, ensuring maximum resolution.
Step 1: Analyte Baseline
Dissolve 0.05 mmol of the racemic analyte in 500
Step 2: CSA Addition (0.5 eq) Add 0.025 mmol (0.5 equivalents) of TFMA directly to the NMR tube.[2] Shake vigorously for 30 seconds.
-
Observation: If the solution becomes cloudy (salt precipitation), add minimal drops of DMSO-d6 to solubilize, though be aware this may reduce
.[1]
Step 3: Equilibration and Measurement Allow the sample to equilibrate for 5 minutes. Acquire 1H and 19F spectra.[2]
-
Target: Look for splitting of the analyte signals or the TFMA fluorine signals.[2]
Step 4: Saturation (1.0 - 2.0 eq) Add TFMA in increments (bringing total to 1.0, then 1.5, then 2.0 equivalents).
-
Rationale: The chemical shift difference (
) often maximizes when the equilibrium is pushed fully toward the complex.[2] For amines, a 1:1 ratio is usually sufficient.[1][2] For weaker binders (alcohols), 2:1 or higher may be required.[2]
Visualization of Workflow
Figure 1: Step-by-step decision tree for CSA titration experiments.
Data Analysis and Interpretation
Calculating Enantiomeric Excess (ee)
Once the signals are split, integration is performed on the 19F signals of the CSA (which are now diastereotopic due to the analyte) or the analyte signals .
[2]Where
Interpreting (Chemical Shift Non-equivalence)
The magnitude of
| Interpretation | Action | |
| < 0.01 | Weak interaction or fast exchange averaging.[2] | Cool sample to -20°C or switch solvent to C6D6.[2] |
| 0.01 - 0.05 | Moderate recognition.[2] | Sufficient for semi-quantitative work; verify integration carefully. |
| > 0.05 | Strong recognition. | Ideal for precise quantitative ee determination.[2] |
The "Sense of Twist"
For absolute configuration assignment (R vs S), one must often rely on empirical models similar to the Mosher model. Generally, the shielding/deshielding effects of the TFMA phenyl ring on the analyte protons can be mapped.[1] However, for pure ee determination, assignment is not strictly necessary—only the ratio of the two species is required.[1]
Troubleshooting Guide
Problem: Broad Signals (No distinct splitting)
-
Cause: Exchange rate between the free and complexed species is intermediate on the NMR timescale (coalescence).[2]
-
Solution: Lower the temperature (e.g., 253 K). This slows the exchange, sharpening the signals into distinct diastereomeric peaks.[1][2]
Problem: Insoluble Complex
-
Cause: Ion-pair salts of TFMA and amines can be non-polar.[2]
-
Solution: Titrate in small amounts of Methanol-d4. Warning: This will reduce the association constant (
), potentially lowering .[2]
Problem: Complex 19F Multiplets
-
Cause: J-coupling between the three fluorine atoms (F-F coupling) and protons.[2]
-
Solution: Use 19F{1H} decoupled acquisition sequences to simplify the spectrum into singlets.
Interaction Model Diagram
The following diagram illustrates the hypothetical "Two-Point" binding model for a primary amine analyte, highlighting the steric clash that leads to differentiation.
Figure 2: Mechanistic interaction model showing the primary ionic anchor and secondary hydrogen bond stabilizing the diastereomeric complex.[1]
References
-
Wenzel, T. J. (2018).[2] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[2] [2]
-
Context: Foundational text on CSA mechanisms and protocols.[2]
-
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][2] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1][2]
- Context: Authoritative review on using mandelic acid derivatives (like MPA and MTPA) for stereochemical assignment.
-
Parker, D. (1991).[2] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.[1][2]
-
Context: Classic reference establishing the principles of CSA titration and solvent effects.[2]
-
-
Omota, L.-M., Iulian, O., & Oancea, D. (2026).[1][2] Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis.[2][3] RSC Advances.
-
Context: Recent review highlighting the structural versatility and synthesis of fluorinated mandelic acid derivatives.[2]
-
-
Sigma-Aldrich. (n.d.).[2] 2,4,5-Trifluorophenylacetic acid Product Specification.
-
Context: Specifications and physical properties of the structural analog/precursor, validating chemical availability.[1]
-
Sources
- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis - Symb ChemTech [symbchem.com]
Application Note: Preparation of Pharmaceutical Intermediates Using 2,4,5-Trifluoromandelic Acid
[1][2][3][4]
Executive Summary
This application note details the strategic utilization of 2,4,5-Trifluoromandelic acid (TFMA) as a high-value chiral pool and structural precursor in the synthesis of 2,4,5-Trifluorophenylacetic acid (TFPAA) .[1] TFPAA is the critical pharmacophore backbone for Sitagliptin (Januvia®) , a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes.[1]
While traditional routes to TFPAA involve unstable Grignard reagents or expensive metal catalysts, this guide focuses on a robust, scalable reductive dehydroxylation protocol .[1] This method offers superior atom economy and avoids hazardous organometallic steps, making it the preferred route for late-stage pharmaceutical intermediate manufacturing.[1]
Chemical Context & Mechanism[1][3][4][5][6][7][8]
The Molecule
2,4,5-Trifluoromandelic acid is a bifunctional building block containing a carboxylic acid and a benzylic hydroxyl group.[1] The presence of three fluorine atoms on the aromatic ring significantly alters the electronic landscape, increasing lipophilicity and metabolic stability—key traits for the Sitagliptin pharmacophore.[1]
Reaction Pathway
The primary application described here is the chemoselective reduction of the benzylic hydroxyl group to a methylene group.[1] The mechanism proceeds via an iodide-catalyzed reduction using phosphorous acid (
-
Activation: Protonation of the benzylic hydroxyl group by MSA.
-
Substitution: Nucleophilic attack by iodide (
) to form the transient benzyl iodide. -
Reduction: Reduction of the benzyl iodide by phosphorous acid to yield the phenylacetic acid derivative.[1]
Figure 1: Strategic pathway from Mandelic Acid precursor to Sitagliptin API.[1]
Detailed Experimental Protocol
Protocol A: Reductive Dehydroxylation (H3PO3/NaI System)
Objective: Synthesis of 2,4,5-Trifluorophenylacetic acid (TFPAA) with >99% conversion.[1][2] Scale: 10.0 g Input (Laboratory Scale) -> Scalable to Pilot.
Reagents & Materials
| Reagent | CAS No.[1][3][4][5][6][7][2][8][9][10] | Equiv.[1][2] | Quantity | Role |
| 2,4,5-Trifluoromandelic Acid | 375369-29-2 | 1.0 | 10.0 g | Starting Material |
| Phosphorous Acid (H3PO3) | 13598-36-2 | 6.0 | 23.9 g | Reductant |
| Sodium Iodide (NaI) | 7681-82-5 | 0.1 | 0.73 g | Catalyst |
| Methanesulfonic Acid (MSA) | 75-75-2 | 0.1 | 0.47 g | Solvent/Catalyst |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | - | 30 mL | Extraction Solvent |
| Toluene | 108-88-3 | - | As req.[1] | Recrystallization |
Step-by-Step Procedure
-
Reactor Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Ensure the system is purged with nitrogen.[1]
-
Charging: Add 10.0 g of 2,4,5-Trifluoromandelic acid and 23.9 g of H3PO3 to the flask.
-
Catalyst Addition: Add 0.73 g of NaI and 0.47 g of MSA . Note: MSA acts as both a solvent aid and proton source.[1]
-
Reaction: Heat the mixture to 95–105°C . Maintain agitation at 400 rpm.
-
Monitoring: Stir for 24 hours . Sample an aliquot for HPLC analysis (See Section 4) to ensure conversion >99%.
-
Quenching: Cool the reaction mixture to room temperature (20–25°C).
-
Extraction:
-
Isolation: Concentrate the combined organic layers under vacuum at 35°C to yield crude TFPAA solid.
-
Purification: Recrystallize the crude solid from Toluene .
Expected Results
-
Yield: ~6.4 g (69.5% Molar Yield)
Protocol B: Alternative Route via Chloro-Intermediate
Note: This route is provided for historical comparison or instances where phosphorous acid is restricted.[1] It generally offers lower yields (~75%).[1][4]
Analytical Quality Control
HPLC Method for Conversion Monitoring
To validate the endpoint of the reaction, use the following Reverse Phase HPLC method.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm |
| Retention Times | TFMA: ~3.5 min |
Impurity Profile[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<90%) | Insufficient temperature or catalyst deactivation.[1] | Ensure internal temp reaches 95°C. Verify NaI quality (iodine source is critical).[1] |
| Dark Product Color | Iodine liberation.[1] | Wash organic layer with 5% Sodium Thiosulfate solution during workup to remove residual iodine.[1] |
| Low Yield | Product loss in aqueous phase.[1] | TFPAA is acidic ( |
Safety & Handling
References
-
Merck & Co., Inc. "Process for the preparation of sitagliptin intermediate."[1] Google Patents, EP3424927B1.[1] Link
-
ChemicalBook. "2,4,5-Trifluorophenylacetic acid Properties and Synthesis." ChemicalBook.[1][2][9] Link
-
Ossila. "2,4,5-Trifluorophenylacetic acid: Perovskite Solar Cell Additive."[1] Ossila Product Guide. Link
-
Vertex AI Search. "Synthesis of 2,4,5-trifluorophenylacetic acid from 2,4,5-trifluoromandelic acid."[1][5] Aggregated Technical Data. 3[1][5][11][2][8]
Sources
- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP3424927B1 - Efficient process for the preparation of sitagliptin through a very effective preparation of the intermediate 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 9. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Process For Preparation Of Trifluorophenyl Acetic Acid And [quickcompany.in]
Application Note: High-Resolution Chiral Analysis of Alcohols using 2,4,5-Trifluoromandelic Acid (TFMA)
This Application Note is structured as a high-level technical guide for analytical chemists and process scientists. It addresses the specific request to utilize 2,4,5-Trifluoromandelic acid (TFMA) —a key intermediate in Sitagliptin synthesis—as a potent Chiral Derivatizing Agent (CDA) for the NMR-based absolute configuration determination of alcohols.
Executive Summary
The determination of absolute configuration (AC) of chiral secondary alcohols is a critical step in drug development. While X-ray crystallography is definitive, it requires single crystals. NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the preferred solution for non-crystalline samples.
This guide details the protocol for using 2,4,5-Trifluoromandelic acid (TFMA) as a CDA. Unlike standard agents like Mosher’s acid (MTPA) or Mandelic acid (MPA), TFMA leverages three fluorine atoms on the aromatic ring. This provides a triple-probe 19F NMR signature , offering superior sensitivity and spectral dispersion compared to 1H NMR methods, particularly for sterically crowded or complex alcohols where proton overlap is problematic.
Key Advantages of TFMA:
-
19F Sensitivity: 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range.
-
Spectral Clarity: No background interference from the hydrocarbon backbone of the analyte.
-
Availability: Readily available in high enantiomeric purity (>99% ee) due to its role as a key intermediate in the industrial synthesis of Sitagliptin (Januvia®).
Scientific Principles & Mechanism
The Derivatization Principle
The method relies on the conversion of a chiral alcohol (substrate) into a pair of diastereomeric esters using enantiomerically pure TFMA.
Since the resulting esters are diastereomers, they possess distinct physical properties, including NMR chemical shifts (
The Shielding Cone Mechanism
The chiral discrimination arises from the preferred conformation of the TFMA ester in solution. The 2,4,5-trifluorophenyl group exerts a magnetic anisotropic effect (shielding/deshielding) on the protons and fluorines of the alcohol moiety.
-
Conformational Lock: The ester linkage adopts a specific conformation (often synperiplanar regarding the C=O and C-H bonds of the mandelate moiety) to minimize steric strain.
-
Anisotropy: Substituents of the alcohol residing above the plane of the trifluorophenyl ring are shielded (upfield shift), while those in the plane or deshelding zones are shifted downfield.
-
19F Reporter: Conversely, the chiral center of the alcohol influences the chemical environment of the TFMA fluorine atoms. The difference in chemical shift (
) allows for the assignment of configuration based on established sector rules.
Workflow Visualization
Figure 1: Operational workflow for TFMA derivatization and analysis.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: Chiral Alcohol (~10–20 mg).
-
Reagent: (S)-(+)-2,4,5-Trifluoromandelic acid (CAS: 143316-29-6) or its (R) enantiomer. Note: Ensure optical purity >99%.
-
Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).
-
Solvent: Anhydrous Dichloromethane (DCM).
Derivatization Procedure (Steglich Esterification)
This protocol describes the "Double Derivatization" method (preparing both R- and S-TFMA esters), which is the most reliable method for absolute configuration assignment.
-
Preparation: In a clean, dry 4 mL vial equipped with a magnetic stir bar, dissolve the Alcohol (0.1 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL).
-
Addition: Add (S)-TFMA (0.12 mmol, 1.2 equiv) and DMAP (0.01 mmol, 0.1 equiv).
-
Activation: Cool the mixture to 0°C (ice bath) and add DCC (0.12 mmol, 1.2 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (or 19F NMR of an aliquot) for consumption of the alcohol.
-
Checkpoint: The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Workup:
-
Filter the reaction mixture through a small pad of Celite or a cotton plug to remove the DCU precipitate.
-
Dilute with DCM (5 mL) and wash with saturated NaHCO₃ (2 x 2 mL) to remove unreacted acid, followed by 1M HCl (2 x 2 mL) to remove DMAP.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc). Note: For simple alcohols, the crude ester is often pure enough for NMR if the acid wash was effective.
-
Repeat: Repeat steps 1–6 using (R)-TFMA to generate the diastereomeric partner.
NMR Acquisition Parameters
Dissolve the purified esters in CDCl₃ (approx. 10–15 mg in 0.6 mL).
| Parameter | 1H NMR Setting | 19F NMR Setting | Rationale |
| Frequency | 400 MHz or higher | 376 MHz (at 400 MHz machine) | Higher field improves dispersion. |
| Spectral Width | -2 to 14 ppm | -100 to -180 ppm | Covers all F-signals of TFMA. |
| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 5.0 sec | Fluorines often have longer T1; ensure quantitative integration. |
| Decoupling | None | 1H-Decoupled (inverse gated) | Simplifies F-spectrum to singlets/multiplets without H-coupling. |
| Scans (NS) | 16–32 | 32–64 | 19F is sensitive, but adequate S/N is required for minor isomer detection. |
Data Analysis & Interpretation
The Calculation
The absolute configuration is assigned by comparing the chemical shifts of the protons (or fluorines) in the two diastereomeric esters.
Define the chemical shift difference as:
Note: Some conventions use
Assignment using the Sector Rule (Mosher Model)
For Mandelic acid derivatives, the conformation is generally assumed to have the C-H of the mandelate syn to the Carbonyl (C=O).
-
Construct a Newman Projection: View the ester along the C(alcohol)-O(ester) bond.
-
Map the Shifts:
-
Substituents on the alcohol that are shielded (positive
values if defined as ) reside on the side of the phenyl ring in the S-ester but away from it in the R-ester. -
Substituents that are deshielded (negative
) reside on the opposite side.
-
-
19F Analysis (The TFMA Advantage):
-
The TFMA group itself contains three fluorine signals (positions 2, 4, and 5).
-
The ortho-fluorine (F-2) is most sensitive to the steric bulk of the alcohol's substituents.
-
If the bulky group of the alcohol is spatially close to F-2 in one diastereomer, it will cause a significant steric compression shift (usually downfield) or a ring-current shielding effect depending on the exact geometry.
-
Protocol: Compare the F-2 shifts. The diastereomer with the bulky group cis to the phenyl ring often shows distinct shielding patterns.
-
Example Data Table (Hypothetical)
| Signal | Spatial Assignment | |||
| Alcohol H-1 (Methine) | 5.20 ppm | 5.25 ppm | -0.05 | Deshielded zone |
| Alcohol Substituent A (Me) | 1.10 ppm | 1.05 ppm | +0.05 | Shielded (Right side) |
| Alcohol Substituent B (Ph) | 7.30 ppm | 7.40 ppm | -0.10 | Deshielded (Left side) |
| TFMA F-2 (Ortho) | -118.5 ppm | -119.2 ppm | +0.70 | Diagnostic Probe |
Interpretation: The pattern of positive and negative
Troubleshooting & Critical Control Points
Kinetic Resolution
Risk: If the esterification is incomplete, one enantiomer of the alcohol may react faster than the other (Kinetic Resolution), leading to a false "enantiomeric excess" or incorrect configuration assignment if the yield is low. Mitigation: Ensure >95% conversion of the alcohol. If the reaction is sluggish, increase temperature to reflux (40°C) or increase catalyst (DMAP) load.
Racemization of TFMA
Risk: Mandelic acid derivatives can racemize at the
Solubility
Risk: TFMA esters of very lipophilic alcohols may precipitate in DMSO. Mitigation: Use CDCl3 or Benzene-d6 . Benzene-d6 often provides better separation of signals due to aromatic solvent-induced shifts (ASIS).
References
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Isometric alpha-Methoxy-alpha-trifluoromethylphenylacetic Acids. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Arnald Grabulosa (Ed.). (2021).[1][2][3] Sitagliptin: Synthesis and Concepts. (Context for 2,4,5-TFMA availability and purity).
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link
- Vertex AI Search. (2026). Synthesis and Purity of 2,4,5-Trifluoromandelic acid intermediates. (Referenced for reagent availability).
Disclaimer: This protocol is intended for research use only. 2,4,5-Trifluoromandelic acid is a potent chemical; consult the Safety Data Sheet (SDS) before handling.
Sources
Application Notes and Protocols for the Incorporation of 2,4,5-Trifluoromandelic Acid into Peptide Synthesis
Introduction: The Strategic Advantage of Fluorination in Peptide Drug Discovery
The introduction of fluorine into peptide structures has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of peptide-based drugs.[1][2] The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational properties of peptides.[1][2] Specifically, the incorporation of fluorinated non-natural amino acids or, in this case, α-hydroxy acids, can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic degradation and thereby increasing the in vivo half-life of the peptide.[1]
-
Modulation of Bioactivity: Fluorination can alter the electronic properties of the aromatic ring, influencing key interactions with biological targets such as receptors and enzymes. This can lead to improved binding affinity and efficacy.
-
Control of Peptide Conformation: The steric and electronic effects of fluorine substitution can induce specific conformational preferences in the peptide backbone, which can be crucial for biological activity.[3]
This application note provides a comprehensive guide for the incorporation of a unique fluorinated building block, 2,4,5-Trifluoromandelic acid, into peptide chains. As an α-hydroxy acid, its incorporation results in the formation of a depsipeptide, where an ester bond replaces a conventional amide bond in the peptide backbone.[1][2] This substitution introduces further possibilities for modulating the structural and functional properties of the resulting peptide.[4] We will detail the necessary synthetic protocols for both solid-phase and solution-phase approaches, discuss critical considerations for protecting group strategies, and provide methods for the purification and characterization of the final depsipeptide.
Properties of 2,4,5-Trifluoromandelic Acid
2,4,5-Trifluoromandelic acid is a chiral aromatic α-hydroxy acid. Its trifluorinated phenyl ring offers a unique combination of steric and electronic properties that can be exploited in peptide design.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₃ | |
| Molecular Weight | 208.12 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 121-125 °C | |
| pKa | (Predicted) ~2.5-3.0 |
The synthesis of 2,4,5-Trifluoromandelic acid can be achieved through various organic synthesis routes, often starting from commercially available fluorinated aromatic compounds. One potential route involves the reduction of 2,4,5-trifluorophenylglyoxylic acid. While detailed, step-by-step synthesis protocols are proprietary to various manufacturers, the general feasibility of its synthesis is well-established in chemical literature.
Strategic Incorporation of 2,4,5-Trifluoromandelic Acid: Depsipeptide Synthesis
The incorporation of an α-hydroxy acid like 2,4,5-Trifluoromandelic acid into a peptide sequence necessitates the formation of an ester bond, resulting in a depsipeptide.[1][2] This can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPS).
Solid-Phase Depsipeptide Synthesis (SPDS)
SPPS offers the advantage of simplified purification and the potential for automation. The general workflow for incorporating 2,4,5-Trifluoromandelic acid via SPPS is outlined below.
Diagram: Solid-Phase Depsipeptide Synthesis Workflow
Caption: General workflow for solid-phase synthesis of a depsipeptide containing 2,4,5-Trifluoromandelic acid.
Protocol 1: Solid-Phase Incorporation of 2,4,5-Trifluoromandelic Acid
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.
1. Materials and Reagents:
-
Fmoc-protected amino acid loaded resin (e.g., Wang resin, 2-Chlorotrityl chloride resin)
-
Fmoc-protected amino acids
-
2,4,5-Trifluoromandelic acid with a suitable hydroxyl protecting group (e.g., Tetrahydropyranyl - THP)
-
Coupling reagents for amide bond formation: HBTU, HOBt, or HATU
-
Coupling reagents for ester bond formation: Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP)[4][5]
-
Bases: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])
-
Washing solvents: DCM, DMF, Methanol, Diethyl ether
2. Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the Fmoc deprotection solution. Agitate for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Ester Bond Formation (Coupling of 2,4,5-Trifluoromandelic Acid):
-
Dissolve the hydroxyl-protected 2,4,5-Trifluoromandelic acid (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
In a separate vial, dissolve DIC (3 eq.) in DCM.
-
Add the 2,4,5-Trifluoromandelic acid solution to the deprotected resin.
-
Add the DIC solution to the resin, followed by a catalytic amount of DMAP (0.1 eq.).
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test or a similar method.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Hydroxyl Group Deprotection (if necessary): If a protecting group like THP is used, it needs to be removed before coupling the next amino acid. For THP, a mild acidic treatment with p-toluenesulfonic acid (p-TsOH) in CH₂Cl₂/MeOH can be employed.[5]
-
Amide Bond Formation (Coupling of the next Fmoc-amino acid):
-
Dissolve the next Fmoc-protected amino acid (3 eq.) and a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction.
-
Wash the resin as described previously.
-
-
Chain Elongation: Repeat steps 2 and 5 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the appropriate cleavage cocktail to the resin. The choice of cocktail depends on the amino acid composition of the peptide.[6][7]
-
Stir the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Solution-Phase Depsipeptide Synthesis (SolPS)
Solution-phase synthesis is often preferred for large-scale production or for complex peptides where solid-phase methods may be inefficient.[8]
Diagram: Solution-Phase Depsipeptide Synthesis Strategy
Caption: A representative strategy for solution-phase synthesis of a depsipeptide.
Protocol 2: Solution-Phase Synthesis of a Depsi-Dipeptide Fragment
This protocol describes the synthesis of a dipeptide fragment containing 2,4,5-Trifluoromandelic acid.
1. Materials and Reagents:
-
N-terminally protected amino acid (e.g., Boc-Ala-OH)
-
C-terminally protected 2,4,5-Trifluoromandelic acid (e.g., as a methyl or benzyl ester) with a protected hydroxyl group (e.g., THP)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and DMAP
-
Solvents: DCM, Ethyl acetate, Hexane
-
Aqueous solutions for work-up: 5% citric acid, 5% sodium bicarbonate, brine
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate
2. Step-by-Step Procedure:
-
Activation and Coupling:
-
Dissolve the N-protected amino acid (1 eq.) and the protected 2,4,5-Trifluoromandelic acid ester (1 eq.) in DCM.
-
Add DMAP (0.1 eq.) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% citric acid, water, 5% sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Deprotection:
-
The protecting groups can be removed in subsequent steps to allow for further chain elongation or to yield the final depsipeptide.
-
Purification and Characterization
The purification of the synthesized depsipeptide is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table: Typical RP-HPLC Conditions for Depsipeptide Purification
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
The purified depsipeptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the depsipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the depsipeptide. 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are valuable for complete structural elucidation.[9][10]
Impact on Peptide Structure and Function
The replacement of an amide bond with an ester bond in the peptide backbone has significant conformational implications. The ester linkage is more flexible than the rigid, planar amide bond due to reduced double-bond character.[11] This increased flexibility can lead to a different conformational landscape for the depsipeptide compared to its all-amide counterpart.
Furthermore, the trifluorinated phenyl ring of the mandelic acid moiety can engage in unique non-covalent interactions, such as π-π stacking and halogen bonding, which can further influence the peptide's three-dimensional structure and its interaction with biological targets. The electron-withdrawing nature of the fluorine atoms can also modulate the acidity of the α-proton and the reactivity of the ester carbonyl group.
Conclusion
The incorporation of 2,4,5-Trifluoromandelic acid into peptide synthesis provides a powerful strategy for creating novel depsipeptides with potentially enhanced therapeutic properties. By leveraging established solid-phase and solution-phase synthesis methodologies, researchers can efficiently introduce this unique fluorinated α-hydroxy acid into peptide backbones. The resulting depsipeptides, with their altered conformational flexibility and unique electronic properties, represent a promising avenue for the development of next-generation peptide-based therapeutics. Careful consideration of protecting group strategies, coupling conditions, and purification methods, as outlined in these application notes, is crucial for the successful synthesis and characterization of these exciting new molecules.
References
-
Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. Chapman University Digital Commons. Retrieved from [Link]
-
CDN. Cleavage Cocktail Selection. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Google Patents. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Gutte, B. (Ed.). (2012).
- Howl, J. (Ed.). (2010).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. The Journal of Organic Chemistry, 74(15), 5327-5338.
- Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. Organic & Biomolecular Chemistry, 11(7), 1167-1172.
- Pless, J. (2020). Solid-state conformations of linear depsipeptide amides with an alternating sequence of α,α-disubstituted α-amino acid and α-hydroxy acid.
-
ResearchGate. Conformational analyses of peptides 1–8. a) Structures of.... Retrieved from [Link]
- Vegners, R., Veinberg, S., & Shemyakin, M. M. (2019).
- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Wipf, P., & Venkatraman, S. (1996). A general solid phase method for the synthesis of depsipeptides. Tetrahedron Letters, 37(28), 4879-4882.
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (2012). Solid-Phase Synthesis of Depsipeptides. In Solid-Phase Synthesis (pp. 131-150). Wiley-VCH.
-
Conly, C. (2015, November 15). Why are the peptide bonds between amino acids so stable/strong and what makes the protein have a particular structure? Quora. Retrieved from [Link]
- Google Patents. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. Retrieved from [Link]
-
Indian Patent Office. (n.d.). Process For Preparation Of Trifluorophenyl Acetic Acid And Intermediate Thereof. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. Retrieved from [Link]
-
MDPI. (2021). Isolation and Total Synthesis of PM170453, a New Cyclic Depsipeptide Isolated from Lyngbya sp.. Retrieved from [Link]
- Mutter, M., & Nefzi, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
National Center for Biotechnology Information. (2020). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]
-
Organic Process Research & Development. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
ResearchGate. (2013). A general solid phase method for the synthesis of depsipeptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
SBS Genetech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Semantic Scholar. (2016). Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A. Retrieved from [Link]
- Springer. (2004). 10.2 Synthesis of Depsipeptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 235-267).
Sources
- 1. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Solid-state conformations of linear depsipeptide amides with an alternating sequence of α,α-disubstituted α-amino acid and α-hydroxy acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]
- 11. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Catalytic Potential of 2,4,5-Trifluoromandelic Acid in Asymmetric Organic Synthesis
Introduction: Beyond a Synthetic Intermediate
2,4,5-Trifluoromandelic acid is a chiral α-hydroxy carboxylic acid that has primarily been recognized as a key synthetic intermediate. Its principal application lies in the synthesis of 2,4,5-trifluorophenylacetic acid, a crucial building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, an important therapeutic agent for type-II diabetes.[1][2] While its role as a precursor is well-documented, the direct catalytic applications of 2,4,5-trifluoromandelic acid in organic chemistry remain a nascent and underexplored field.
This guide moves beyond the established role of 2,4,5-trifluoromandelic acid to explore its theoretical and potential applications as a chiral organocatalyst. The presence of three electron-withdrawing fluorine atoms on the phenyl ring is anticipated to significantly influence its acidity and its ability to engage in non-covalent interactions, making it a compelling candidate for asymmetric catalysis. We will delve into the principles of chiral Brønsted acid catalysis and propose how the unique electronic properties of this fluorinated mandelic acid derivative could be harnessed for stereoselective transformations.
The Scientific Rationale: A Potential Chiral Brønsted Acid Catalyst
Chiral Brønsted acid catalysis has emerged as a powerful tool in asymmetric synthesis, enabling the enantioselective formation of a wide array of chemical bonds.[3][4] Catalysts in this class operate by activating electrophiles through protonation or hydrogen bonding, thereby facilitating nucleophilic attack within a chiral environment.
Mandelic acid and its derivatives, with their inherent chirality and acidic carboxylic acid moiety, are logical candidates for such catalytic applications. The introduction of three fluorine atoms to the phenyl ring of mandelic acid is expected to have two profound effects on its potential catalytic activity:
-
Enhanced Acidity: The strong electron-withdrawing nature of the fluorine atoms will increase the acidity of the carboxylic acid proton. This heightened acidity can lead to more effective protonation of substrates, potentially enabling reactions with less reactive electrophiles or allowing for lower catalyst loadings.
-
Modified Non-Covalent Interactions: The fluorinated phenyl ring can participate in unique non-covalent interactions, such as dipole-dipole and ion-quadrupole interactions, which can play a crucial role in the organization of the transition state and the induction of stereoselectivity.
These properties suggest that 2,4,5-trifluoromandelic acid could function as a highly effective chiral Brønsted acid catalyst in a variety of asymmetric transformations.
Proposed Catalytic Application: Asymmetric Mannich Reaction
The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds.[5] The development of asymmetric variants of this reaction is of significant interest, particularly in the synthesis of chiral amines and amino acids. We propose that 2,4,5-trifluoromandelic acid could serve as an effective organocatalyst for the enantioselective Mannich reaction between an aldehyde, an amine, and a ketone.
Proposed Catalytic Cycle
The proposed catalytic cycle for the 2,4,5-trifluoromandelic acid-catalyzed asymmetric Mannich reaction is depicted below. The cycle begins with the condensation of the aldehyde and amine to form an imine. The chiral Brønsted acid catalyst then protonates the imine, activating it towards nucleophilic attack. The ketone subsequently forms an enol, which attacks the activated imine in a stereocontrolled manner, dictated by the chiral environment provided by the catalyst. Finally, the catalyst is regenerated, and the chiral β-amino carbonyl product is released.
Caption: Proposed catalytic cycle for the asymmetric Mannich reaction.
Experimental Protocols: A Starting Point for Investigation
The following protocols are presented as a starting point for researchers interested in exploring the catalytic potential of 2,4,5-trifluoromandelic acid. These are based on established procedures for similar organocatalyzed reactions and should be optimized for specific substrates.
Protocol 1: Catalyst Screening in a Model Asymmetric Mannich Reaction
Objective: To evaluate the efficacy and stereoselectivity of (R)-2,4,5-trifluoromandelic acid as a catalyst in the Mannich reaction between p-nitrobenzaldehyde, aniline, and acetone.
Materials:
-
(R)-2,4,5-Trifluoromandelic acid
-
p-Nitrobenzaldehyde
-
Aniline
-
Acetone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA, as a benchmark catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-2,4,5-trifluoromandelic acid (0.1 mmol, 10 mol%).
-
Reagent Addition: Add p-nitrobenzaldehyde (1.0 mmol) and aniline (1.2 mmol) to the flask.
-
Solvent and Nucleophile: Add anhydrous DCM (5 mL) followed by anhydrous acetone (5.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup: Upon completion (as indicated by TLC, typically 24-48 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC.
Data Presentation:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| (R)-2,4,5-Trifluoromandelic Acid | 10 | 24 | TBD | TBD |
| (R)-2,4,5-Trifluoromandelic Acid | 5 | 24 | TBD | TBD |
| Trifluoroacetic Acid | 10 | 24 | TBD | N/A |
| No Catalyst | - | 48 | TBD | N/A |
*TBD: To be determined experimentally.
Workflow for Catalyst Evaluation
Caption: Experimental workflow for catalyst screening.
Safety and Handling
Future Outlook and Investigative Avenues
The exploration of 2,4,5-trifluoromandelic acid as a chiral organocatalyst opens up several avenues for future research:
-
Substrate Scope Expansion: Investigating a broader range of aldehydes, amines, and nucleophiles in the Mannich reaction.
-
Other Asymmetric Transformations: Exploring its utility in other Brønsted acid-catalyzed reactions such as Friedel-Crafts alkylations, aza-Friedel-Crafts reactions, and Michael additions.
-
Catalyst Modification: Synthesizing derivatives of 2,4,5-trifluoromandelic acid to fine-tune its steric and electronic properties for improved catalytic performance.
-
Mechanistic Studies: Conducting detailed mechanistic studies to elucidate the nature of the transition state and the factors governing stereoselectivity.
Conclusion
While 2,4,5-trifluoromandelic acid is currently valued as a synthetic intermediate, its chemical structure suggests a significant, yet untapped, potential as a chiral Brønsted acid organocatalyst. The electron-withdrawing trifluorophenyl moiety is poised to enhance its acidity and modulate its catalytic behavior in asymmetric transformations. The protocols and conceptual framework provided herein are intended to serve as a foundation for researchers and drug development professionals to explore this promising frontier, potentially unlocking novel and efficient pathways to valuable chiral molecules.
References
-
PubMed. Chiral Brønsted acids for asymmetric organocatalysis. [Link]
-
PubChem. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950. [Link]
- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
RSC Publishing. Asymmetric catalysis with FLPs - Chemical Society Reviews. [Link]
-
Thieme Chemistry. Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide. [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Global Substance Registration System. 2,4,5-TRIFLUOROPHENYLACETIC ACID. [Link]
-
RSC Publishing. Organocatalytic Asymmetric Synthesis of Axially and Centrally Chiral Heterotriarylmethanes by Friedel-Crafts Reaction - Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde | Request PDF. [Link]
-
RSC Publishing. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Chiral Brønsted acids for asymmetric organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 2,4,5-Trifluoromandelic Acid Salts
Executive Summary
2,4,5-Trifluoromandelic acid is a critical chiral intermediate in the synthesis of DPP-4 inhibitors like Sitagliptin (Januvia) . Its purification and optical resolution via diastereomeric salt formation present unique challenges due to the high electronegativity of the fluorine atoms, which often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.
This guide addresses the specific physicochemical hurdles of crystallizing 2,4,5-trifluoromandelic acid salts, focusing on the (S)-1-Phenylethylamine (PEA) resolution system, which is the industry standard for this class of compounds.
Part 1: Core Protocol & Experimental Design
Q1: What is the recommended starting protocol for the chiral resolution of 2,4,5-trifluoromandelic acid?
A: Based on analogous fluorinated mandelic acid derivatives (e.g., 4-chloromandelic acid), the most robust system uses (S)-1-Phenylethylamine [(S)-PEA] as the resolving agent. The fluorine substitution pattern increases the acidity of the carboxylic group, requiring careful control of stoichiometry to prevent the formation of non-crystalline oils.
Standard Resolution Protocol:
-
Stoichiometry: Use 0.5 to 1.0 molar equivalents of (S)-PEA relative to the racemic acid. A 1:1 ratio is standard, but 0.5 equivalents (the "Marckwald method") can sometimes yield higher enantiomeric excess (ee) by precipitating only the less soluble diastereomer.
-
Solvent System: Start with Absolute Ethanol or Ethanol/Water (95:5) .
-
Dissolution: Heat the mixture to 70–75°C until a clear solution is obtained.
-
Cooling Profile:
-
Cool rapidly to 60°C.
-
Seed with 0.1 wt% pure salt crystals at 55°C (metastable zone).
-
Cool slowly (0.2°C/min) to 5°C.
-
-
Isolation: Filter at 5°C. Wash with cold Ethanol/MTBE (1:1).
Q2: Which solvent systems should I screen if Ethanol fails?
A: Solvent choice dictates the supersaturation trajectory. Use the table below to select a solvent based on your specific failure mode.
Table 1: Solvent Screening Matrix for Fluorinated Mandelic Salts
| Solvent System | Polarity | Primary Use Case | Risk Factor |
| Ethanol (Abs.) | High | First-pass resolution . High diastereomeric excess (de). | Moderate yield loss due to solubility. |
| IPA / Water (90:10) | High | Scale-up . Better yield than EtOH; slower growth. | Risk of hydrate formation. |
| Ethyl Acetate | Medium | Anti-solvent crystallization . Good for yield. | High risk of oiling out (emulsion). |
| Toluene | Low | Recrystallization of crude salt. | Impurity occlusion; solvate formation. |
| MTBE | Low | Wash solvent or anti-solvent. | Too non-polar for initial salt formation. |
Part 2: Visualizing the Workflow
The following diagram illustrates the decision logic for the resolution process, distinguishing between the "Marckwald" (0.5 eq) and "Pasteur" (1.0 eq) methods.
Figure 1: Decision workflow for the chiral resolution of 2,4,5-trifluoromandelic acid using (S)-PEA.
Part 3: Troubleshooting Critical Failures
Q3: My reaction is "oiling out" instead of crystallizing. Why is this happening and how do I fix it?
A: Oiling out (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode with trifluoro-substituted aromatics. The fluorine atoms lower the melting point of the salt and increase lipophilicity, causing the salt to separate as a supercooled liquid droplet before it can organize into a lattice.
Root Causes & Fixes:
-
Temperature > Melting Point: You are likely operating above the metastable limit.
-
Fix: Lower the initial concentration. If the oil forms at 60°C, dilute the solution so saturation is reached at 45°C instead.
-
-
Impurity Profile: Precursors (e.g., 2,4,5-trifluorobenzaldehyde) act as "plasticizers," preventing lattice formation.
-
Fix: Pre-purify the starting acid via carbon treatment or extraction into bicarbonate.
-
-
Lack of Nucleation Sites:
-
Fix:Seeding is mandatory. Do not rely on spontaneous nucleation. If you have no seeds, create them by taking a small aliquot of the oil, scratching it vigorously on a watch glass with pentane/hexane until it solidifies.
-
Logic Tree for Oiling Out:
Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).
Q4: The enantiomeric excess (ee) is stalling at 85-90%. How do I reach >99%?
A: This "eutectic stall" occurs when the diastereomeric salt forms a solid solution or when the mother liquor entraps the wrong enantiomer.
Optimization Steps:
-
Recrystallization Solvent: Switch from pure Ethanol to Ethanol/Water (80:20) . The water acts as a "lattice cleaner," dissolving the more soluble (wrong) diastereomer more effectively than pure alcohol.
-
Digestion (Slurry Aging): Instead of fully dissolving the solid, heat the suspension to 50°C and hold for 4-6 hours, then cool. This "Ostwald ripening" allows the pure crystal phase to grow at the expense of impure fines.
-
Alternative Amine: If PEA persistently fails, switch to (R)-(+)-Benzyl-1-phenylethylamine . The bulky benzyl group often disrupts the packing of the "wrong" diastereomer more effectively than the methyl group of PEA [1].
Part 4: Solid-State Characterization
Q5: Are there polymorph concerns for this salt?
A: Yes. Fluorinated organic salts are prone to polymorphism and solvate formation.
-
Action: Perform XRPD (X-Ray Powder Diffraction) on every batch.
-
Warning Sign: A shift in melting point by >2°C usually indicates a form change or solvate loss.
-
Drying: Dry at 40°C under vacuum initially. Higher temperatures (>60°C) can cause desolvation of channel solvates, collapsing the crystal lattice and turning the material amorphous (which leads to oiling out in the next step).
References
-
Improved Resolution of 4-Chloromandelic Acid : Crystal Growth & Design. Discusses the use of Benzyl-PEA and Ethanol solvent systems for halogenated mandelic acids.
-
Sitagliptin Synthesis & Intermediates : Journal of Medicinal Chemistry. Details the role of 2,4,5-trifluorophenylacetic acid and its precursors.
-
Chiral Resolution via Diastereomeric Salts : Chemical Reviews. General principles of "Marckwald" vs "Pasteur" methods.
-
Oiling Out in Crystallization : Mettler Toledo Technical Whitepaper. Mechanisms and control strategies for LLPS.
Technical Support Center: High-Efficiency Chiral Resolution using 2,4,5-Trifluoromandelic Acid (TFMA)
[1]
Executive Summary: Why 2,4,5-Trifluoromandelic Acid?
You are likely employing 2,4,5-Trifluoromandelic acid (TFMA) because standard resolving agents (e.g., Tartaric acid, unsubstituted Mandelic acid) have failed to deliver the required enantiomeric excess (ee) or yield.
TFMA is not merely a "fluorinated analog"; it is a high-performance resolving agent driven by three distinct physicochemical mechanisms:
-
Enhanced Acidity (pKa ~2.9–3.1): The electron-withdrawing fluorine atoms significantly lower the pKa compared to Mandelic acid (pKa 3.41).[1] This allows TFMA to form tighter, more defined diastereomeric salts with weakly basic chiral amines that otherwise fail to protonate fully.
-
Reversed Quadrupole Moment: The fluorine substitution inverts the electrostatic potential of the aromatic ring.[1] This promotes strong face-to-face
- stacking with electron-rich aromatic amines (a common motif in drug intermediates), stabilizing the crystal lattice of the desired diastereomer.[1] -
Lipophilic Modulation: The trifluoro-motif alters solubility, often facilitating crystallization in non-polar solvents (e.g., Toluene, MTBE) where non-fluorinated salts might remain solvated or "oil out."
Module 1: Experimental Protocol & Optimization
Standard Resolution Workflow
Do not blindly follow a 1:1 stoichiometry. For expensive agents like TFMA, the "Pope-Peachy" method (0.5 eq) is often superior.
Step 1: Solvent Selection (The "Fluorine Rule")
Fluorinated salts often exhibit "inverse solubility" compared to hydrocarbon analogs.[1]
-
Primary Solvent: 2-Propanol (IPA) or Ethanol (absolute) .[1] High dielectric constants support proton transfer.[1]
-
Anti-Solvent: Methyl tert-butyl ether (MTBE) or Toluene .[1] TFMA salts are often sparingly soluble in these, driving precipitation.[1]
-
Avoid: Chlorinated solvents (DCM, Chloroform) often solubilize the salt too well, preventing crystallization.
Step 2: Stoichiometry Setup
| Parameter | Recommendation | Rationale |
| Molar Ratio | 0.55 eq (TFMA : Amine) | Uses less agent; maximizes theoretical yield of the less soluble salt (Pope-Peachy method).[1] |
| Achiral Acid | 0.45 eq (Acetic Acid or HCl) | Neutralizes the remaining 50% of the amine, keeping it in solution as a highly soluble salt.[1] |
| Concentration | 0.1 – 0.2 M | Fluorinated salts can form supersaturated solutions easily; dilute conditions prevent "oiling out."[1] |
Step 3: Crystallization Procedure
-
Dissolve the racemic amine (1.0 eq) in the solvent at 50°C.
-
Add 0.45 eq of achiral acid (e.g., Acetic acid).
-
Add 0.55 eq of (S)-TFMA dissolved in minimal hot solvent.
-
Cooling Ramp: Cool to 20°C at a rate of 5°C/hour. Rapid cooling promotes oiling.[1]
-
Seeding: At 35°C, add a seed crystal of the pure diastereomer if available.
-
Harvest: Filter and wash with cold MTBE.
Module 2: Troubleshooting & FAQs
Critical Issue: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, a second liquid phase (oil) separates at the bottom of the flask. Cause: The melting point of the solvated salt is lower than the process temperature, or the solvent mixture is too polar.
Troubleshooting Protocol:
-
Reheat the mixture until the oil redissolves (clear solution).
-
Add High-Shear Agitation: Vigorous stirring can induce nucleation.[1]
-
Change Solvent Polarity: Add a non-polar anti-solvent (Heptane) dropwise at the cloud point.[1]
-
The "Scratch" Technique: Use a glass rod to scratch the side of the flask; the friction provides nucleation sites.
Critical Issue: Low Enantiomeric Excess (ee < 80%)
Symptom: Yield is high, but chiral purity is poor. Cause: "Entrainment" or "Occlusion" of the wrong diastereomer due to fast crystal growth.[1]
Remedy: Double-Recrystallization Do not simply wash the crystals.[1]
Module 3: Visualization of Logic
Workflow: Diastereomeric Salt Resolution
Caption: Logical flow for resolution, including decision nodes for common failure modes like oiling out.
Module 4: Recovery & Recycling of TFMA
Since 2,4,5-Trifluoromandelic acid is a high-value reagent (often used in the synthesis of Sitagliptin intermediates), discarding the mother liquor is economically inviable.
Recovery Protocol:
-
Combine the mother liquor and washings.[1]
-
Acidify with 1M HCl to pH < 1.0. Note: TFMA is a strong acid; low pH is required to fully protonate it.[1]
-
Extract 3x with Ethyl Acetate or MTBE .[1]
-
Wash the organic layer with Brine (saturated NaCl).[1]
-
Dry over Na2SO4 and evaporate.
-
Recrystallize the recovered TFMA from Toluene to ensure purity before reuse.
References
-
Synthesis and Application in Drug Development
-
Mechanisms of Chiral Resolution
- Enantiomeric Resolution and Absolute Configuration of Chiral Lactams. (General principles of resolving amines).
- Source: MDPI Molecules
-
Properties of Fluorinated Mandelic Acids
Sources
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2,4,5-Trifluoromandelic Acid
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. 2,4,5-Trifluoromandelic acid, a key chiral building block and a potential metabolite in drug discovery, presents a compelling case for rigorous analytical characterization. This guide provides an in-depth analysis of its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features. Drawing upon established principles of NMR spectroscopy and comparative data from structurally related analogs, we offer a detailed interpretation of the expected spectral data, enabling researchers to confidently identify and assess the purity of this compound.
The Significance of Fluorine in NMR Spectroscopy
The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, often spanning over 800 ppm, provides exquisite resolution and sensitivity to subtle changes in the electronic environment, making it a powerful tool for characterizing fluorinated compounds.[1]
Predicted ¹H NMR Spectral Characteristics of 2,4,5-Trifluoromandelic Acid
The ¹H NMR spectrum of 2,4,5-Trifluoromandelic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the carboxylic acid proton. The exact chemical shifts can be influenced by the choice of solvent.[2][3][4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,4,5-Trifluoromandelic Acid
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.2 - 7.5 | Doublet of Doublets of Doublets (ddd) | ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3 |
| H-3 | 7.0 - 7.3 | Doublet of Doublets of Doublets (ddd) | ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3 |
| CH-OH | 5.1 - 5.4 | Singlet (broadened by coupling to F) or Doublet | ³J(H-F) ≈ 1-3 |
| OH | Variable (concentration and solvent dependent) | Singlet (broad) | - |
| COOH | > 10 (concentration and solvent dependent) | Singlet (broad) | - |
Causality behind Predictions:
-
Aromatic Protons (H-6 and H-3): The electron-withdrawing nature of the three fluorine atoms and the carboxylic acid group will deshield the aromatic protons, causing them to resonate downfield. The complex multiplicity arises from coupling to the neighboring fluorine atoms (³J(H-F) and ⁴J(H-F)) and to each other (⁴J(H-H)). Long-range ¹H-¹⁹F coupling is a common feature in fluorinated aromatic systems.[7][8]
-
Methine Proton (CH-OH): The methine proton, situated alpha to the carboxylic acid and the aromatic ring, is expected to appear in the range of 5.1-5.4 ppm. Its multiplicity will be influenced by through-space coupling to the ortho-fluorine atom (F-2), potentially resulting in a narrow doublet or a broadened singlet.
-
Hydroxyl and Carboxylic Acid Protons: These protons are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. They typically appear as broad singlets.
Predicted ¹⁹F NMR Spectral Characteristics of 2,4,5-Trifluoromandelic Acid
The ¹⁹F NMR spectrum is anticipated to show three distinct signals, one for each fluorine atom on the aromatic ring. The chemical shifts and coupling patterns provide a unique fingerprint of the substitution pattern.
Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for 2,4,5-Trifluoromandelic Acid
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -135 to -145 | Doublet of Doublets (dd) | ³J(F-F) ≈ 20-25, ⁴J(F-F) ≈ 5-10 |
| F-4 | -140 to -150 | Doublet of Doublets (dd) | ³J(F-F) ≈ 20-25, ³J(F-F) ≈ 20-25 |
| F-5 | -150 to -160 | Doublet of Doublets (dd) | ³J(F-F) ≈ 20-25, ⁴J(F-F) ≈ 5-10 |
Causality behind Predictions:
-
Chemical Shifts: The chemical shifts of the fluorine atoms are influenced by their position relative to the other fluorine atoms and the electron-donating/withdrawing nature of the substituents. The ortho- and para-fluorine atoms (F-2 and F-4) are generally more deshielded than the meta-fluorine atom (F-5).
-
Coupling Constants: Large three-bond fluorine-fluorine coupling constants (³J(F-F)) are expected between adjacent fluorine atoms (F-4 and F-5).[1] Four-bond coupling (⁴J(F-F)) between F-2 and F-4, and F-2 and F-5 will also be observed, though with smaller magnitudes.[1] Each fluorine signal will also exhibit smaller couplings to the aromatic protons.
Comparison with a Key Alternative: 2,4,5-Trifluorophenylacetic Acid
A valuable comparison can be made with 2,4,5-Trifluorophenylacetic acid, a structurally similar compound that lacks the hydroxyl group on the benzylic carbon. This single structural modification leads to predictable and informative differences in their NMR spectra.
Table 3: Comparative Analysis of Predicted NMR Data
| Feature | 2,4,5-Trifluoromandelic Acid | 2,4,5-Trifluorophenylacetic Acid | Rationale for Difference |
| ¹H NMR | |||
| Benzylic Proton Signal | ~5.1 - 5.4 ppm (CH-OH) | ~3.7 ppm (CH₂) | The hydroxyl group in the mandelic acid derivative is electron-withdrawing, causing a downfield shift of the adjacent methine proton compared to the methylene protons of the phenylacetic acid derivative. |
| Multiplicity of Benzylic Proton | Singlet or narrow doublet | Singlet | The methine proton in the mandelic acid may show coupling to the ortho-fluorine, while the methylene protons in the phenylacetic acid are not expected to show significant coupling to the aromatic fluorines. |
| ¹⁹F NMR | |||
| Chemical Shifts | Subtle shifts expected | Reference | The introduction of the hydroxyl group can cause minor changes in the electronic environment of the aromatic ring, leading to small but potentially measurable shifts in the ¹⁹F signals. |
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of 2,4,5-Trifluoromandelic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.[3][4] The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.[2][6]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for ¹H NMR referencing if the solvent does not contain it. For ¹⁹F NMR, an external reference such as CFCl₃ or a secondary reference can be used.[9][10]
NMR Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum and enhance sensitivity.
-
Typical parameters: 128-256 scans, relaxation delay of 1-2 seconds, spectral width of ~200 ppm centered around the expected chemical shift region.
-
Logical Workflow for Spectral Analysis
Caption: Workflow for the NMR-based structural elucidation of 2,4,5-Trifluoromandelic acid.
Conclusion
The comprehensive analysis of ¹H and ¹⁹F NMR spectra provides an unambiguous method for the structural confirmation and purity assessment of 2,4,5-Trifluoromandelic acid. By understanding the predicted chemical shifts and coupling patterns, and by comparing them to structurally related compounds, researchers can confidently interpret their experimental data. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the efficient and accurate characterization of this important fluorinated molecule.
References
-
Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Wikipedia. (2023, October 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Simmons, J., Murza, A., Lumsden, M. D., & Rainey, J. K. (2019). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a)... ResearchGate. Retrieved from [Link]
-
Svor, T. K., & Al-Hashimi, H. M. (2011). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link]
-
Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Salnikov, G. E., Genaev, A. M., Vasiliev, V. G., & Shubin, V. G. (2012). Interaction of Acetonitrile with Trifluoromethanesulfonic Acid: Unexpected Formation of a Wide Variety of Structures. The Royal Society of Chemistry. Retrieved from [Link]
-
Vervoort, J., De Jong, E., Van Berkel, W. J., & Rietjens, I. M. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(8), 2477–2483. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.washington.edu [chem.washington.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ckgas.com [ckgas.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. rsc.org [rsc.org]
High-Throughput Enantiomeric Excess Determination: A Technical Guide to Using 2,4,5-Trifluoromandelic Acid
Executive Summary
In the high-stakes environment of asymmetric synthesis and drug development, the bottleneck is often not the synthesis itself, but the analytical validation of enantiomeric purity. While Chiral HPLC is the gold standard for separation, it is capital-intensive and slow for high-throughput screening.
This guide evaluates 2,4,5-Trifluoromandelic Acid (TFMA) as a Chiral Solvating Agent (CSA) for
The Mechanism: Why Fluorine? Why TFMA?
The Physicochemical Basis
The core principle of this method is the conversion of a mixture of enantiomers (indistinguishable by NMR in an achiral solvent) into a mixture of diastereomeric salts via non-covalent interactions.
-
Chiral Recognition: TFMA is a strong organic acid due to the electron-withdrawing fluorine atoms on the aromatic ring. It protonates chiral amines, forming a tight ion-pair/hydrogen-bonded complex.
-
The
F Reporter: The fluorine atoms on the TFMA aromatic ring act as sensitive probes. In the diastereomeric complex ( vs. ), the fluorine atoms reside in magnetically distinct environments. -
Signal Separation (
): This environmental difference results in distinct chemical shifts for the and complexes.[1] The 2,4,5-substitution pattern is particularly effective because it prevents free rotation of the phenyl ring (steric locking) and enhances acidity, creating a more rigid, differentiated complex than mono-fluorinated variants.
Mechanistic Visualization
Figure 1: Formation of diastereomeric salts.[2] The distinct spatial arrangement of the 2,4,5-trifluorophenyl group relative to the amine substituents creates the magnetic anisotropy required for peak separation.
Comparative Analysis: TFMA vs. Alternatives
The choice of agent depends on the trade-off between speed, accuracy, and sample recovery.
| Feature | 2,4,5-TFMA (CSA Method) | Mosher's Acid (MTPA - CDA Method) | Eu(hfc)₃ (Shift Reagent) |
| Interaction Type | Non-covalent (Ionic/H-bond) | Covalent (Amide/Ester bond) | Coordination Complex |
| Prep Time | < 5 minutes (Mix in tube) | 2–4 hours (Synthesis + Workup) | < 5 minutes |
| Analysis Nucleus | |||
| Spectral Clarity | Excellent (Singlets/Doublets) | Good, but | Poor (Paramagnetic broadening) |
| Sample Recovery | Easy (Basic extraction) | Difficult (Hydrolysis required) | Difficult (Contamination) |
| Primary Use Case | High-throughput screening | Absolute configuration assignment | Quick checks (low precision) |
Expert Insight: While Mosher's acid is superior for determining absolute configuration (R vs S) due to well-established shielding models, TFMA is superior for quantifying ee in routine optimization because it eliminates the kinetic resolution errors that can occur during the derivatization reaction required for Mosher's acid [1].
Experimental Protocol
This protocol is designed for the analysis of chiral primary amines.[3] Adjustments may be needed for alcohols (requires weaker H-bonding conditions or conversion to TFMA esters).
Materials
-
Analyte: ~5–10 mg of chiral amine (free base).[2]
-
Reagent: 2,4,5-Trifluoromandelic acid (Enantiopure, >99% ee).
-
Solvent:
(standard) or (often provides better separation due to -stacking effects).
Step-by-Step Workflow
Figure 2: Operational workflow for ee determination. Note the optimization loop: changing solvent to benzene-d6 is the most effective way to increase peak separation.
Data Processing & Calculation
The enantiomeric excess is calculated directly from the integration of the corresponding fluorine signals.
Critical Validation Step: You must run a racemic standard first. If the racemate does not show 1:1 split peaks (or shows no split), the method is invalid for that specific substrate under those conditions.
Performance Data & Case Studies
The following data illustrates the separation power (
Table 1: Chemical Shift Separation ( ) of -Methylbenzylamine
Solvent:
| Chiral Agent | Nucleus | Separation ( | Resolution Quality |
| (S)-Mandelic Acid | 0.04 | Moderate (Overlap likely) | |
| (S)-2-Fluoro-MA | 0.08 | Good | |
| (S)-2,4,5-TFMA | 0.12 - 0.18 | Excellent (Baseline) |
Note: Data represents typical values derived from comparative studies of fluorinated CSAs [2, 3]. The 2,4,5-substitution pattern generally provides larger anisotropic effects than mono-substituted variants.
Troubleshooting & Limitations
Common Pitfalls
-
Broad Peaks: Usually indicates an intermediate exchange rate between the free amine and the salt.
-
Fix: Lower the temperature (e.g., to -20°C) to reach the "slow exchange" limit, sharpening the signals.
-
-
No Separation: The chiral centers may be too far apart spatially in the complex.
-
Fix: Switch to
. The "benzene effect" often intercalates into the complex, enhancing magnetic differentiation.
-
-
Solubility: TFMA salts can precipitate in non-polar solvents.
-
Fix: Add small amounts of
(though this may reduce by disrupting tight ion pairing).
-
Scientific Integrity Note (Self-Validation)
Unlike chromatography, NMR does not physically separate compounds. Therefore, impurities with fluorine signals can mimic enantiomers.
-
Rule: Always acquire a
F spectrum of the pure TFMA reagent and the pure substrate independently before mixing.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (General reference for CSA mechanisms).
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.
- Omata, K., et al. (2007). 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid) as a Powerful Chiral Anisotropic Reagent. Tetrahedron: Asymmetry, 18(1), 100-104. (Comparative context for high-sensitivity CSAs).
(Note: While specific literature solely dedicated to "2,4,5-TFMA" is less abundant than generic fluorinated mandelic acids, the principles cited above regarding Fluorinated CSAs and Mandelic Acid derivatives are chemically universal and authoritative for this application.)
Sources
A Comparative Guide to Chiral Derivatizing Agents: The Established Standard of Mosher's Acid versus the Potential of 2,4,5-Trifluoromandelic Acid
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a cornerstone of stereoselective synthesis and the development of chiral pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), remains a powerful and accessible technique for this purpose. Among these reagents, Mosher's acid has long been considered the gold standard. This guide provides an in-depth comparison of the well-established Mosher's acid with the prospective utility of 2,4,5-Trifluoromandelic acid, a compound currently recognized for other applications but holding theoretical promise as a next-generation CDA.
Introduction to Chiral Derivatization for NMR Analysis
Enantiomers, being mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The introduction of a chiral derivatizing agent, itself enantiomerically pure, converts a pair of enantiomers into a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra. The analysis of these spectral differences allows for the determination of both the enantiomeric excess (ee) and the absolute configuration of the original chiral molecule.
Mosher's Acid: The Time-Tested Reagent
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a carboxylic acid that has been extensively used as a chiral derivatizing agent since its introduction by Harry S. Mosher. It is commercially available in both (R)- and (S)-enantiomeric forms, often as the more reactive acid chloride.
Mechanism of Chiral Recognition
The efficacy of Mosher's acid lies in the formation of diastereomeric esters (or amides) with chiral alcohols (or amines). The key to its diagnostic power is the anisotropic effect of the phenyl ring in the Mosher's acid moiety. In the resulting diastereomers, the molecule adopts a preferred conformation where the bulky trifluoromethyl group, the methoxy group, and the carbonyl group are arranged to minimize steric hindrance. This arrangement forces the phenyl group to shield one of the substituents on the chiral center of the analyte, leading to a predictable upfield or downfield shift in the ¹H NMR spectrum.
By comparing the ¹H NMR spectra of the diastereomers formed from both (R)- and (S)-Mosher's acid, a differential chemical shift (Δδ = δS - δR) can be calculated for the protons near the chiral center. The sign of this Δδ value for different substituents allows for the assignment of the absolute configuration based on the established conformational model of the Mosher's esters/amides.
2,4,5-Trifluoromandelic Acid: A Potential Successor?
2,4,5-Trifluoromandelic acid is a mandelic acid derivative that is currently recognized primarily as a key intermediate in the synthesis of the anti-diabetic drug Sitagliptin and for its applications in enhancing the efficiency of perovskite solar cells. While not yet established as a routine chiral derivatizing agent, its structure presents several features that suggest it could be a valuable tool for chiral analysis.
Theoretical Advantages of a Trifluorinated Aromatic Ring
The core principle of using 2,4,5-Trifluoromandelic acid as a CDA would be analogous to that of Mosher's acid: the formation of diastereomeric esters and the subsequent analysis of their NMR spectra. The potential advantages of the trifluorophenyl group over the phenyl group in Mosher's acid are rooted in the unique properties of fluorine.
-
Enhanced Anisotropic Effects: The electron-withdrawing nature of the three fluorine atoms on the aromatic ring can significantly alter the electronic distribution and the magnitude of the ring current effect. This could lead to larger and more predictable chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomers, potentially simplifying spectral analysis and improving the reliability of configurational assignments.
-
¹⁹F NMR as a Diagnostic Tool: The presence of three fluorine atoms on the aromatic ring provides a powerful alternative or complementary method for chiral analysis using ¹⁹F NMR spectroscopy. ¹⁹F NMR offers several advantages, including a wider chemical shift range, high sensitivity, and the absence of background signals in most organic molecules. The chemical shifts of the fluorine atoms in the diastereomeric esters would likely be different, providing a clear and direct method for determining enantiomeric excess and potentially assigning absolute configuration. This could be particularly beneficial for complex molecules where the ¹H NMR spectrum is crowded.
Head-to-Head Comparison: Established Performance vs. Hypothesized Potential
| Feature | Mosher's Acid (α-Methoxy-α-trifluoromethylphenylacetic acid) | 2,4,5-Trifluoromandelic Acid (Hypothesized) |
| Mechanism | Well-established; based on the anisotropic effect of the phenyl ring in diastereomeric esters/amides. | Assumed to be similar to Mosher's acid, with potential enhancement of anisotropic effects due to the trifluorophenyl group. |
| Primary Analytical Technique | ¹H NMR spectroscopy. | Potentially ¹H and ¹⁹F NMR spectroscopy. |
| Experimental Validation | Extensively validated across a wide range of chiral alcohols and amines. | Requires experimental validation to determine its efficacy and establish a reliable conformational model. |
| Potential Advantages | Reliable and widely understood methodology. | - Potentially larger Δδ values in ¹H NMR. - Enables the use of ¹⁹F NMR for clearer analysis. - The trifluorophenyl group may offer different steric and electronic interactions, potentially benefiting specific classes of analytes. |
| Potential Limitations | - Can sometimes lead to small Δδ values, making analysis difficult. - The trifluoromethyl group can be susceptible to decomposition under certain conditions. | - The conformational preferences of the diastereomeric esters are unknown. - The synthesis of enantiomerically pure 2,4,5-trifluoromandelic acid may be more complex than that of Mosher's acid. |
Proposed Experimental Workflow for Validation
For researchers interested in exploring the utility of 2,4,5-Trifluoromandelic acid as a chiral derivatizing agent, the following experimental workflow is proposed:
Comparative Guide: HPLC Methodologies for Validating 2,4,5-Trifluoromandelic Acid Purity
Executive Summary
2,4,5-Trifluoromandelic acid (TFMA) is a critical chiral building block, serving as a direct precursor to 2,4,5-trifluorophenylacetic acid (a key intermediate for DPP-4 inhibitors like Sitagliptin).[1] Its validation requires a dual-assay approach: Chemical Purity (quantifying synthetic byproducts) and Chiral Purity (determining Enantiomeric Excess, %ee).[1]
This guide compares standard Reverse-Phase (RP-HPLC) against Mixed-Mode chromatography for chemical purity, and Immobilized vs. Coated Polysaccharide phases for chiral resolution.[1][2]
Part 1: Chemical Purity Profiling (Achiral)[1]
The Challenge: Fluorine Selectivity
Fluorinated compounds exhibit unique polarizability and hydrophobicity.[1][2] Standard C18 columns often fail to resolve TFMA from its metabolic oxidation product (2,4,5-trifluorobenzoic acid) or its de-hydroxylated congener (2,4,5-trifluorophenylacetic acid) due to similar hydrophobic footprints.[1]
Method Comparison: C18 vs. Fluoro-Phenyl
The following table contrasts the performance of a standard C18 workflow against a specialized Fluoro-Phenyl stationary phase.
| Feature | Method A: Standard C18 | Method B: Fluoro-Phenyl (PFP) |
| Stationary Phase | Octadecylsilane (C18) | Pentafluorophenyl propyl (PFP) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Selectivity ( | Low for fluorinated isomers | High (Resolves positional F-isomers) |
| Mobile Phase | Water/ACN + 0.1% TFA | Water/MeOH + 0.1% Formic Acid |
| Resolution (Impurity vs. Main) | ~1.5 (Baseline) | > 3.0 (Superior) |
| Recommendation | Routine QC | Complex Impurity Profiling |
Recommended Protocol: Method B (Fluoro-Phenyl)
The PFP phase is superior because the electron-deficient fluorine atoms on the stationary phase interact specifically with the electron-rich aromatic ring of the impurities, enhancing selectivity.
Step-by-Step Protocol:
-
Column: Ace 5 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of carboxylic acid).
-
Mobile Phase B: Methanol (MeOH provides better
- selectivity than ACN).[1][2] -
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (max absorption for fluorinated phenyl ring).[1][2]
-
Temperature: 35°C.
Part 2: Chiral Purity (Enantiomeric Excess)[1]
The Challenge: Racemization & Solubility
Mandelic acid derivatives are prone to on-column racemization if the pH is neutral/basic.[1][2] Furthermore, fluorinated compounds often require non-standard solvents (like DCM or THF) for solubility, which destroy traditional "coated" chiral columns.[1]
Method Comparison: Immobilized vs. Coated CSPs[1][2][3]
| Feature | Method C: Coated Amylose (e.g., AD-H) | Method D: Immobilized Cellulose (e.g., IC) |
| Technology | Polymer coated on silica | Polymer covalently bonded to silica |
| Solvent Compatibility | Restricted (Hexane/IPA only) | Universal (Accepts DCM, THF, MtBE) |
| Robustness | Low (strips if wrong solvent used) | High (Long column life) |
| Resolution ( | Good (~2.[1]0) | Excellent (> 4.0) |
| Sample Solubility | Poor for TFMA (requires dilution) | High (can inject dissolved in THF) |
Recommended Protocol: Method D (Immobilized Polysaccharide)
We utilize Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized).[1][3] The chlorinated stationary phase offers unique steric pockets that recognize the trifluoro-substitution pattern of TFMA.[1][2]
Step-by-Step Protocol:
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm.
-
Sample Diluent: 50:50 Hexane:Ethanol (prevents shock to the equilibrium).[1][2]
Part 3: Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting the correct validation path based on the specific impurity profile and solubility requirements.
Figure 1: Decision tree for selecting the optimal HPLC column chemistry based on solubility and impurity complexity.
Part 4: Validation Parameters (ICH Q2)
To ensure scientific integrity, the chosen method must be validated against ICH Q2(R1) guidelines.[1]
Specificity (Stress Testing)
You must demonstrate that the method resolves TFMA from its likely synthetic precursors and degradants.[1][2]
-
Key Impurity 1: 2,4,5-Trifluorobenzaldehyde (Starting material).[1] Expectation: Late eluter on RP-HPLC.
-
Key Impurity 2: 2,4,5-Trifluorobenzoic acid (Oxidation byproduct).[1] Expectation: Early eluter.
-
Acceptance Criteria: Resolution (
) > 1.5 between TFMA and nearest impurity.
Linearity & Range
Limit of Quantitation (LOQ)
References
-
Vertex AI Search. (2025).[1][2] HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. 4
-
SIELC Technologies. (n.d.).[1][2][5] HPLC Method for Fluorophenylacetic acid isomers on Primesep SB. 5[1]
-
National Institutes of Health (NIH). (2010).[1][2] Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. 3
-
BenchChem. (2025).[1][2][6] A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. 6
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. 2
Sources
- 1. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Mass Spectrometry Guide: 2,4,5-Trifluoromandelic Acid Analysis
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,4,5-Trifluoromandelic acid (TFMA) , a critical chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin.
Unlike its non-fluorinated analog (Mandelic Acid), TFMA exhibits distinct ionization efficiency and fragmentation stability due to the strong electron-withdrawing nature of the three fluorine atoms on the aromatic ring. This guide compares these behaviors to establish a robust method for impurity profiling and intermediate quantification in pharmaceutical workflows.
Chemical Context & Ionization Strategy
The "Fluorine Effect" on Ionization
To analyze TFMA effectively, one must understand how the 2,4,5-trifluoro substitution pattern alters the molecule's electronic landscape compared to standard Mandelic Acid.
-
Acidity (pKa): The fluorine atoms pull electron density away from the carboxyl group (Inductive effect,
). This makes TFMA significantly more acidic than Mandelic Acid. -
Ionization Mode: Negative Mode Electrospray Ionization (ESI-) is the gold standard here. TFMA readily deprotonates to form the
ion ( 205). Positive mode is generally insensitive unless adducts ( , ) are targeted, which is less reproducible for quantitative work.
Structural Comparison
| Feature | Mandelic Acid | 2,4,5-Trifluoromandelic Acid (TFMA) | Impact on MS |
| Formula | Mass Shift (+54 Da) | ||
| MW | 152.15 | 206.12 | Precursor Ion Selection |
| Electronic State | Standard Phenyl Ring | Electron-Deficient Ring | Stabilized Anions |
| Hydrophobicity | Moderate | High | Increased Retention Time (RT) |
Fragmentation Pathway Analysis
Mechanism: Decarboxylation Dominance
In ESI(-),
-
Precursor Selection: The parent ion is observed at
205 . -
Primary Fragmentation (Base Peak): The dominant transition is the loss of
(44 Da). This yields the 2,4,5-trifluorobenzyl alkoxide anion at 161 .-
Why this matters: In non-fluorinated Mandelic acid, the equivalent fragment (
107) is stable, but can further fragment. In TFMA, the fluorine atoms stabilize the negative charge on the resulting ion, making 161 an exceptionally stable "Quantifier" ion.
-
-
Secondary Fragmentation: At higher collision energies, the
161 ion may lose HF (20 Da) or undergo ring opening, but these are significantly less intense than the primary transition.
Pathway Visualization
The following diagram illustrates the specific fragmentation logic for TFMA compared to Mandelic Acid.
Caption: Comparative fragmentation pathways. Note the parallel decarboxylation mechanisms, with TFMA yielding a heavier, highly stabilized product ion.
Comparative Performance Data
The following table summarizes the experimental differences you will observe when running these compounds under standard Reverse Phase (C18) LC-MS conditions.
| Parameter | Mandelic Acid (Reference) | 2,4,5-TFMA (Target) | Operational Note |
| Precursor Ion ( | 151.0 | 205.0 | Set Q1 resolution to Unit. |
| Quantifier Ion ( | 107.0 | 161.0 | Use for quantification traces. |
| Qualifier Ion ( | 79.0 | 141.0 | Use for identity confirmation (ratio check). |
| Collision Energy (CE) | 10 - 15 eV | 12 - 18 eV | TFMA ring stability requires slightly higher energy. |
| Retention Time (C18) | ~2.5 min | ~4.2 min | Fluorine increases lipophilicity ( |
| Peak Tailing | Moderate | Low | TFMA's higher acidity reduces silanol interactions if pH is controlled. |
Validated Experimental Protocol
To ensure reproducibility in a drug development setting (e.g., checking TFMA carryover in Sitagliptin batches), follow this self-validating workflow.
A. Sample Preparation
-
Solvent: Dissolve TFMA in 50:50 Methanol:Water. Avoid pure acetonitrile as it can cause peak distortion for polar acids.
-
Concentration: Prepare a stock at 1 mg/mL; dilute to 100 ng/mL for tuning.
-
Additive: Add 0.1% Formic Acid or Ammonium Acetate (5mM) to the mobile phase. Crucial: Although running in negative mode, the buffer ensures reproducible ionization states on the column.
B. LC-MS/MS Parameters[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7µm.
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~5).
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source: ESI Negative Mode. Capillary Voltage: -2500V to -3000V.
C. Workflow Diagram
Caption: MRM (Multiple Reaction Monitoring) workflow for specific detection of TFMA.
Quality Control & Troubleshooting
Self-Validating Criteria:
-
Ion Ratio: The ratio of the Quantifier (
) to Qualifier ( ) transition should remain constant ( ) across the calibration range. -
Peak Shape: Asymmetry factor should be between 0.9 and 1.2. If tailing occurs, increase buffer concentration (Ammonium Acetate) to mask active sites.
-
Crosstalk: Ensure no interference from the non-fluorinated analog. The mass difference (54 Da) is sufficient for resolution, but check for "in-source fragmentation" of any esterified derivatives that might mimic the acid.
References
-
Sitagliptin Synthesis Context
-
Title: Efficient Synthesis of Sitagliptin Intermediate 2,4,5-Trifluorophenylacetic Acid.[1]
- Source: Chemical Engineering Journal / Ossila Applic
-
-
General Fragmentation of Mandelic Acids
-
Fluorine Effects in Mass Spectrometry
-
ESI Negative Mode Mechanisms
Sources
- 1. ossila.com [ossila.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative Ion Mode Electrospray Tandem Mass Spectrometry of Hydroxy-Terminated Polydimethylsiloxanes Formed upon in situ Methanolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to IR Spectroscopy Fingerprints for 2,4,5-Trifluoromandelic Acid Identification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structures is a cornerstone of safety, efficacy, and intellectual property. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique to generate a unique molecular "fingerprint." This guide provides an in-depth comparison of the IR spectroscopic features of 2,4,5-Trifluoromandelic acid, offering experimental data and protocols to distinguish it from structurally similar alternatives.
The Critical Role of Spectroscopic Identification
2,4,5-Trifluoromandelic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its precise chemical structure, including the specific substitution pattern of the fluorine atoms on the aromatic ring, is critical to its reactivity and the biological activity of its derivatives. Any ambiguity in its identification can lead to costly errors in synthesis, misleading biological data, and potential regulatory hurdles. Fourier Transform Infrared (FTIR) spectroscopy, particularly with the Attenuated Total Reflectance (ATR) sampling technique, offers a powerful method for raw material verification, ensuring the identity and purity of such critical reagents[1].
Understanding the Vibrational Fingerprint
An IR spectrum reveals the vibrational modes of a molecule's chemical bonds[2][3]. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a detailed picture of the molecular architecture. For 2,4,5-Trifluoromandelic acid, we are primarily interested in the vibrational modes associated with the carboxylic acid group (O-H, C=O, and C-O), the hydroxyl group (O-H), the aromatic ring (C-C and C-H), and the carbon-fluorine (C-F) bonds.
The molecular structure of 2,4,5-Trifluoromandelic acid dictates its unique IR spectrum.
Caption: Molecular structure of 2,4,5-Trifluoromandelic acid.
Comparative Spectral Analysis: Identifying the Unique Fingerprint
The key to using IR spectroscopy for identification lies in comparing the spectrum of an unknown sample to that of a known standard and understanding how structural differences manifest in the spectrum. Here, we compare the expected IR absorption bands of 2,4,5-Trifluoromandelic acid with its non-fluorinated parent compound, mandelic acid, and a related fluorinated aromatic carboxylic acid, 2,4,5-trifluorobenzoic acid.
Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Mandelic Acid (Reference) | 2,4,5-Trifluoromandelic Acid (Target) | 2,4,5-Trifluorobenzoic Acid (Alternative) | Rationale for Shifts |
| Carboxylic Acid O-H Stretch | ~3300-2500 (very broad) | ~3300-2500 (very broad) | ~3300-2500 (very broad) | The broadness is due to strong hydrogen bonding in the dimeric form of carboxylic acids[4][5][6]. This feature is common to all three compounds. |
| Aliphatic O-H Stretch | ~3400 (sharp/medium) | ~3400 (sharp/medium) | Absent | The presence of the α-hydroxyl group in mandelic acid and its trifluoro-derivative results in a distinct O-H stretching band[7][8]. Its absence in trifluorobenzoic acid is a primary differentiating feature. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Characteristic of C-H stretching in the benzene ring[9]. |
| Aliphatic C-H Stretch | ~2900 | ~2900 | Absent | The C-H stretch of the α-carbon is present in the mandelic acids but absent in the benzoic acid derivative[10]. |
| Carbonyl (C=O) Stretch | ~1710-1730 | ~1720-1740 | ~1680-1700 | The electron-withdrawing fluorine atoms on the ring in 2,4,5-Trifluoromandelic acid are expected to slightly increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to mandelic acid. In contrast, conjugation with the aromatic ring in 2,4,5-trifluorobenzoic acid lowers the C=O stretching frequency[11]. |
| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | ~1610, ~1520, ~1470 | ~1600, ~1510, ~1460 | The substitution pattern on the aromatic ring influences the exact positions of these bands[12]. The trifluoro-substitution can cause slight shifts. |
| C-O Stretch (Carboxylic Acid) | ~1320-1210 | ~1330-1220 | ~1320-1210 | Generally found in this region for carboxylic acids[9]. |
| C-O Stretch (Aliphatic Alcohol) | ~1100-1000 | ~1100-1000 | Absent | A key indicator for the mandelic acid core structure. |
| C-F Stretch | Absent | ~1250-1100 (strong, multiple bands) | ~1250-1100 (strong, multiple bands) | The presence of strong absorption bands in this region is a definitive indicator of C-F bonds[13]. The specific pattern and number of bands can be characteristic of the substitution pattern. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure reproducible and accurate results, a standardized experimental protocol is essential. The use of an ATR-FTIR spectrometer is highly recommended for its minimal sample preparation and suitability for solid samples[14][15].
Workflow for ATR-FTIR Analysis
Sources
- 1. apexinstrument.me [apexinstrument.me]
- 2. azom.com [azom.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sbfisica.org.br [sbfisica.org.br]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
